Vanillactic acid

Catalog No.
S569417
CAS No.
2475-56-1
M.F
C10H12O5
M. Wt
212.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanillactic acid

CAS Number

2475-56-1

Product Name

Vanillactic acid

IUPAC Name

2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Molecular Formula

C10H12O5

Molecular Weight

212.2 g/mol

InChI

InChI=1S/C10H12O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14)

InChI Key

SVYIZYRTOYHQRE-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)O)O

Synonyms

α,4-Dihydroxy-3-methoxy-benzenepropanoic Acid;3-(4-Hydroxy-3-methoxyphenyl)-lactic Acid; 2-Hydroxy-3-guaiacylpropanoic Acid; 3-(3-Methoxy-4-hydroxyphenyl)lactic Acid; 3-(4-Hydroxy-3-methoxyphenyl)lactic Acid; 3-Methoxy-4-hydroxyphenyllactic Acid; VL

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)O)O

The exact mass of the compound Vanillactic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. It belongs to the ontological category of 2-oxo monocarboxylic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Profile and Significance

Author: Smolecule Technical Support Team. Date: February 2026

Vanillactic acid is a benzoic acid derivative. Its structure features a hydroxy and a methoxy group on the benzene ring, which is also substituted with a lactic acid side chain.

Within the field of molecular biology, this compound is recognized for its role in influencing cellular processes. It can interact with various enzymes and proteins, modulate the expression of genes involved in metabolic pathways, and impact cellular signaling pathways and transcription factor activity [1].

Analytical Methods and Clinical Diagnostics

The primary clinical importance of this compound lies in its use as a urinary biomarker. The key diagnostic parameter is the ratio of this compound to vanillylmandelic acid (VLA/VMA) [1].

The following diagram outlines a general experimental workflow for diagnosing AADC deficiency through the semi-quantitative detection of this ratio.

Start Urine Sample Collection Prep Sample Preparation: - Extraction - Potential derivatization Start->Prep Analysis Chromatographic Analysis (typically HPLC) Prep->Analysis Detection Detection (Coulometric Electrochemical or Mass Spectrometry) Analysis->Detection Calculation Calculate VLA/VMA Ratio Detection->Calculation Diagnosis Interpretation: Elevated VLA/VMA ratio supports AADC deficiency diagnosis Calculation->Diagnosis

Detailed methodologies for analyzing this compound in a clinical setting are well-established. The following table summarizes key experimental protocols from published research.

Method Aspect Protocol Details
Sample Type Dried urine on filter-paper discs [1]
Analytical Technique High-Performance Liquid Chromatography (HPLC) [1]
Detection Method Coulometric electrochemical detection [1]
Key Diagnostic Application Semi-quantitative detection of the VLA/VMA ratio for reliable diagnosis of AADC deficiency [1]

Key Experimental Data

When working with this compound in a research setting, you should note the following commercial and handling information.

Parameter Details
Purity Available at 96% purity [2]
Physical Form Solid [2]
Recommended Storage Store at -20°C [2]
Relevance in Literature Cited in studies on neuroblastoma and catecholamine metabolism [1]

Key Information for Researchers

  • Focus on the Ratio: For diagnostic applications, the VLA/VMA ratio is a more reliable marker than the absolute concentration of this compound alone [1].
  • Technique Selection: HPLC with electrochemical detection is a highly sensitive and specific method of choice for quantifying this compound in complex biological samples like urine [1].
  • Compound Differentiation: Do not confuse this compound with vanillic acid, a similar-sounding but distinct compound with different chemical and biological properties.

References

vanillactic acid role in neurotransmitter synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Profile of Vanillactic Acid

The table below summarizes the core biochemical information for this compound.

Property Description
Chemical Names α,4-Dihydroxy-3-methoxy-benzenepropanoic Acid; 3-(4-Hydroxy-3-methoxyphenyl)-lactic Acid; 2-Hydroxy-3-guaiacylpropanoic Acid [1]
CAS Number 2475-56-1 [1]
Molecular Formula C10H12O5 [1]
Molecular Weight 212.2 [1]
Primary Clinical Role Diagnostic biomarker for Aromatic L-amino acid decarboxylase (AADC) deficiency [2] [3]

This compound in Neurotransmitter Disorders

This compound is a diagnostic marker for Aromatic L-amino acid decarboxylase (AADC) deficiency, a rare inherited disorder that disrupts the synthesis of key neurotransmitters [4] [3].

  • The Metabolic Block: AADC enzyme is essential for the final step in producing serotonin and catecholamines (dopamine, norepinephrine) [4] [3]. In AADC deficiency, this conversion is impaired.
  • Precursor Accumulation: L-Dopa, a precursor to dopamine, accumulates due to the metabolic block [3].
  • Formation of this compound: Accumulated L-Dopa is metabolized through an alternative pathway, leading to the production and buildup of this compound (VLA), which is detected in urine [3].

G Tyrosine Tyrosine L_Dopa L_Dopa Tyrosine->L_Dopa Tyrosine Hydroxylase (TH) Dopamine Dopamine L_Dopa->Dopamine AADC Enzyme VLA VLA L_Dopa->VLA Alternative Pathway Norepinephrine Norepinephrine Dopamine->Norepinephrine AADC Deficiency AADC Deficiency Blocked Pathway Blocked Pathway AADC Deficiency->Blocked Pathway

Diagram of the neurotransmitter synthesis pathway showing the metabolic block in AADC deficiency and the alternative formation of this compound (VLA).

Diagnostic Data and Protocols

In AADC deficiency, individual concentrations of VLA and VMA can be variable. The VLA/VMA ratio has been established as a more reliable and robust diagnostic parameter [2] [5].

Quantitative Metabolite Levels in Urine

The table below compares the levels of key metabolites in healthy controls versus patients with AADC deficiency, based on a study of 10,095 controls and 14 AADC deficiency patients [2] [5].

Metabolite / Ratio Non-AADC Deficient Controls (Mean) AADC Deficient Patients (Mean) Measurement
VLA 0.3 mmol/mol creatinine 10.24 mmol/mol creatinine Urine
VMA 5.59 mmol/mol creatinine 0.45 mmol/mol creatinine Urine
VLA/VMA Ratio 0.07 23.16 Calculated
Detailed Experimental Protocol

The methodology for determining the VLA/VMA ratio typically involves gas chromatography-mass spectrometry (GC-MS) [2] [5]:

  • Sample Preparation: Urine samples are acidified and subjected to liquid-liquid extraction to isolate the organic acids.
  • Derivatization: The extracted acids are chemically modified (trimethylsilylation) to make them more volatile and suitable for GC-MS analysis.
  • Separation and Detection:
    • The derivatized sample is injected into a gas chromatograph, which separates the compounds based on their physical and chemical properties.
    • The separated compounds are then ionized and detected by a mass spectrometer, which identifies them based on their unique mass-to-charge ratio.
  • Semi-Quantitation: The concentrations of VLA and VMA are determined semi-quantitatively by comparing their signal intensities to internal standards.
  • Ratio Calculation: The VLA/VMA ratio is calculated from the semi-quantitative concentrations. It is crucial to use age-adjusted thresholds for accurate diagnosis, as the ratio tends to decrease with patient age [2].

Additional Diagnostic Markers

Beyond urinary organic acid analysis, other supportive laboratory investigations for AADC deficiency include:

  • Cerebrospinal Fluid Analysis: The most informative diagnostic test, showing low levels of the neurotransmitter metabolites homovanillic acid (HVA) and 5-hydroxyindoleacetic acid (5-HIAA), alongside elevated 3-O-methyldopa (3-OMD) [4] [3].
  • Blood Analysis: Elevated 3-OMD in plasma or dried blood spots is a highly sensitive marker. Hyperprolactinemia (elevated serum prolactin) is also a common finding due to deficient dopamine, which normally inhibits prolactin release [3].
  • Genetic Analysis: Definitive confirmation is achieved by identifying biallelic pathogenic variants in the DDC gene [4].

References

vanillactic acid in aromatic L-amino acid decarboxylase deficiency

Author: Smolecule Technical Support Team. Date: February 2026

Core Biochemical Basis & Diagnostic Biomarkers

AADC deficiency is a rare autosomal recessive neurometabolic disorder caused by mutations in the DDC gene. This leads to a severe combined deficiency of key neurotransmitters: dopamine, serotonin, norepinephrine, and epinephrine [1] [2]. The enzyme's role in the synthesis pathway of these neurotransmitters and the resulting diagnostic biomarkers are outlined below.

G AADC Enzyme Role in Neurotransmitter Synthesis L_Tyrosine L_Tyrosine L_DOPA L_DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine AADC Enzyme 3-OMD 3-OMD L_DOPA->3-OMD COMT Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine 5 5 _HTP Accumulates Serotonin Serotonin _HTP->Serotonin AADC Enzyme AADC Deficiency AADC Deficiency AADC Deficiency->L_DOPA Accumulates AADC Deficiency->Dopamine AADC Deficiency->5 AADC Deficiency->Serotonin AADC Deficiency->3-OMD Accumulates

The disrupted synthesis pathway in AADC deficiency leads to characteristic biomarker accumulation and neurotransmitter deficiency.

Due to the metabolic block, precursor substrates accumulate while end-product neurotransmitters are deficient. This creates a distinct biochemical profile in a patient's cerebrospinal fluid (CSF), which is central to diagnosis [1] [3] [4].

The table below summarizes the characteristic changes in CSF metabolite levels.

Biomarker Role/Precursor Change in AADC Deficiency Functional Interpretation
3-O-Methyldopa (3-OMD) Methylated metabolite of L-DOPA Markedly Elevated [5] [3] [4] Direct result of L-DOPA accumulation and diversion down an alternative metabolic pathway.
L-DOPA & 5-HTP Direct substrates for AADC enzyme Elevated [3] [6] Unable to be decarboxylated due to deficient AADC enzyme activity.
Homovanillic Acid (HVA) Dopamine metabolite Decreased [1] [3] [4] Reflects a severe deficiency of dopamine.
5-Hydroxyindoleacetic Acid (5-HIAA) Serotonin metabolite Decreased [1] [3] [4] Reflects a severe deficiency of serotonin.
3-Methoxy-4-hydroxyphenylglycol (MHPG) Norepinephrine metabolite Decreased [3] [6] Reflects a deficiency of norepinephrine.

Quantitative Data & Experimental Protocols

Diagnostic Criteria and Methodologies

The consensus guideline recommends a combination of diagnostic approaches [1] [2]. A definitive diagnosis typically requires positive genetic testing plus one other confirmatory test.

G AADC Deficiency Diagnostic Workflow Start Clinical Suspicion Genetic Genetic Testing (DDC Gene) Start->Genetic CSF CSF Neurotransmitter Analysis Start->CSF Plasma Plasma AADC Enzyme Activity Start->Plasma Optional Diagnosis Definitive Diagnosis Genetic->Diagnosis Confirms CSF->Diagnosis Supports Plasma->Diagnosis Supports

A multi-faceted diagnostic approach is recommended, with genetic testing as a core component.

Core Diagnostic Methods:

  • Genetic Testing: Considered a primary method. Identification of biallelic (homozygous or compound heterozygous) pathogenic variants in the DDC gene confirms the molecular diagnosis [3] [4] [6].
  • CSF Neurotransmitter Analysis:
    • Protocol: Lumbar puncture is performed to collect CSF. Analysis is typically performed using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD) to separate and quantify the specific metabolites listed in the table above [1].
    • Key Indicator: Elevated 3-OMD in CSF is a highly sensitive and specific marker. It is also used in newborn screening from dried blood spots, with reported incidence of up to 1:32,000 in Taiwan [5] [4].
  • Plasma AADC Enzyme Activity:
    • Protocol: A blood sample is collected. The enzyme activity is measured by incubating plasma with a substrate (e.g., L-DOPA) and a cofactor (Pyridoxal Phosphate, PLP) and quantifying the reaction product (e.g., dopamine) using HPLC or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The activity in patients is significantly decreased compared to controls [3].
Key Quantitative Data from Clinical Studies

The following table summarizes quantitative findings from recent case reports and studies, highlighting the variability and key biomarkers.

Source / Patient Cohort Genetic Finding Key Biochemical & Clinical Data Therapeutic Intervention
Saudi Arabia Case (Novel Variant) [4] Homozygous DDC: c.245G>A (p.Arg82Glu) CSF 3-OMD: >2500 nmol/L (severely elevated); CSF HVA: 38 nmol/L (low); CSF 5-HIAA: 6 nmol/L (low). Severe phenotype, death at 3 years. Pyridoxine, folinic acid, carbidopa-levodopa. Limited symptomatic improvement.
UAE Case (Novel Variant) [6] Homozygous DDC: c.1144G>T (p.Val382Phe) CSF neurotransmitter profile consistent with AADC deficiency (elevated 3-OMD, L-DOPA; low HVA, 5-HIAA). Profound developmental delay. Selegiline (MAO-B inhibitor), bromocriptine (dopamine agonist), pyridoxine. Reduced oculogyric crises.
Systematic Review [5] 261 patients from 41 papers Symptom onset in the first 6 months of life. Key symptoms: hypotonia, oculogyric crises, developmental delay. Conventional therapies offer limited benefit. Gene therapy shows promise in clinical trials.

Research and Therapeutic Development

Existing symptomatic treatments (dopamine agonists, MAO inhibitors) often provide limited clinical benefit [4]. This unmet need has driven the development of gene therapy as a disease-targeting intervention.

  • Mechanism: Adeno-associated viral (AAV) vector-mediated gene transfer delivers a functional human AADC gene directly to the putamen to restore dopamine production [5].
  • Clinical Evidence: Open-label phase 1/2 trials have reported improvement in motor and mental function in children post-treatment [5]. A key observation is that younger age at treatment is associated with better outcomes, underscoring the critical need for early diagnosis [4] [6].
  • Approval: The gene therapy product eladocagene exuparvovec received approval in the European Union in July 2022 for patients aged 18 months and older [3].

Key Takeaways for Researchers

  • Primary Biomarker: 3-O-Methyldopa (3-OMD), not vanillactic acid, is the pivotal diagnostic and screening metabolite for AADC deficiency.
  • Standardized Diagnostics: Consensus guidelines recommend a combination of genetic testing (DDC gene), CSF neurotransmitter profiling, and/or plasma enzyme assay for definitive diagnosis [1] [2].
  • Therapeutic Shift: The field is moving from palliative care to curative intent with gene therapy. This makes early and accurate diagnosis via newborn screening (using 3-OMD) a critical area for implementation research [4].
  • Animal Models: Zebrafish models with inhibited ddc gene expression replicate human disease phenotypes (reduced brain volume, seizure-like activity, motor impairment) and are valuable for investigating pathogenic mechanisms and screening therapies [7].

References

Chemical Identity and Biological Role of Vanillactic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Vanillactic acid (VLA), also known as 3-(4-Hydroxy-3-methoxyphenyl)-lactic acid, is a biochemical compound with the CAS number 2475-56-1 and a molecular formula of C10H12O5 [1]. Its primary significance in modern research is as a key diagnostic marker in urine for Aromatic L-amino acid decarboxylase (AADC) deficiency, a primary neurotransmitter defect [2].

The diagnostic power of VLA is not in its concentration alone but in its ratio to another metabolite, vanillylmandelic acid (VMA). The following table summarizes the quantitative data from a study comparing these values in controls versus AADC-deficient patients [2].

Parameter Non-AADC Deficient Controls (n=10,095) AADC Deficient Patients (n=14)
Mean VLA Concentration 0.3 mmol/mol creatinine (SD=1.18, range 0-57.79) 10.24 mmol/mol creatinine (SD=11.58, range=0.37-33.06)
Mean VMA Concentration 5.59 mmol/mol creatinine (SD=3.87, range 0.04-60.62) 0.45 mmol/mol creatinine (SD=0.29, range 0.11-1.27)
Mean VLA/VMA Ratio 0.07 (SD=0.37, range 0.0-23.24) 23.16 (SD=22.83, range 0.97-74.1)

This relationship is central to the diagnostic protocol. The diagram below outlines the key metabolic and diagnostic workflow.

A Aromatic L-amino Acids B AADC Enzyme A->B Conversion C Dopamine, Serotonin (Neurotransmitters) B->C Normal Process D AADC Deficiency D->B Disrupts E Alternative Metabolic Pathway D->E Triggers G Vanillylmandelic Acid (VMA) Levels Decrease D->G F This compound (VLA) Levels Increase E->F H Calculate VLA/VMA Ratio F->H G->H I Diagnosis: AADC Deficiency H->I

Metabolic pathway and diagnostic logic for AADC deficiency using the VLA/VMA ratio.

Experimental Protocol for Detection and Analysis

The established method for detecting VLA is through urine analysis via High-Performance Liquid Chromatography (HPLC) with coulometric electrochemical detection [3] [2]. Here is a detailed workflow:

  • Sample Collection and Preparation: Urine samples are collected and applied onto filter paper discs, which are then dried [3]. This provides a stable medium for transport and storage.
  • Sample Pretreatment: The dried urine spots undergo a pretreatment process. The method eliminates the need for intricate liquid-liquid extraction or centrifugal separation, simplifying the workflow for high-throughput screening [3].
  • Derivatization (for GC-MS): If analysis is performed using Gas Chromatography-Mass Spectrometry (GC-MS), the sample undergoes trimethylsilylation, a derivatization process that makes the analyte more volatile and suitable for GC separation [2].
  • Chromatographic Separation and Detection:
    • HPLC: The pretreated sample is injected into the HPLC system. The compounds are separated based on their interaction with the chromatographic column. Detection is achieved with a coulometric electrochemical detector, which offers high sensitivity for phenolic acids like VLA [3].
    • GC-MS: The derivatized sample is injected, separated by the GC column, and then identified by the mass spectrometer, which provides characteristic mass fragments for definitive identification [2].
  • Data Analysis: The concentrations of VLA and VMA are determined semi-quantitatively. The VLA/VMA ratio is calculated. As shown in the table above, a significantly elevated ratio is a reliable diagnostic marker for AADC deficiency, especially in young patients. The study recommends using age-adjusted thresholds for this ratio [2].

Key Distinction: this compound vs. Vanillic Acid

It is crucial to distinguish this compound from the more widely studied vanillic acid. They are distinct compounds with different chemical structures and research applications, though both are phenolic acids.

Feature This compound (VLA) Vanillic Acid
Chemical Structure C10H12O5 (a lactic acid derivative) [1] C8H8O4 (a benzoic acid derivative) [4]
CAS Number 2475-56-1 [1] 121-34-6 [4]
Primary Research Context Clinical biochemistry & diagnostics (biomarker for AADC deficiency) [2] Pharmacology & nutraceuticals (antioxidant, anti-inflammatory, neuroprotective) [4]
Key Biological Activities Diagnostic metabolite Antibacterial, antimicrobial, chemopreventive, neuroprotective [4]

Summary and Research Outlook

Currently, the most robust and well-characterized information on this compound pertains to its role as a diagnostic biomarker. For researchers, the immediate application lies in refining the HPLC and GC-MS protocols for neonatal screening of AADC deficiency.

Future research directions could focus on:

  • Mechanistic Studies: Exploring the precise cellular and molecular pathways involved in VLA formation and its potential biological activities beyond being a metabolite [1].
  • Comparative Analyses: Directly comparing the diagnostic sensitivity and specificity of the VLA/VMA ratio against other potential biomarkers.
  • Therapeutic Monitoring: Investigating if VLA/VMA ratio levels can be used to monitor the efficacy of treatments for AADC deficiency over time.

References

Biochemical Role & Diagnostic Significance

Author: Smolecule Technical Support Team. Date: February 2026

Vanillactic acid's primary biochemical role stems from its accumulation when the AADC enzyme is defective. The table below summarizes its key characteristics and diagnostic utility.

Aspect Description
Chemical Nature Acidic metabolite of catecholamines; also known as 3-(4-Hydroxy-3-methoxyphenyl)-lactic acid [1].
Standard Biochemical Context A normal, minor metabolite in the catecholamine metabolic pathway [1].
Role in Disease (AADC Deficiency) Accumulates in urine and cerebrospinal fluid due to a block in the neurotransmitter synthesis pathway, serving as a key diagnostic biomarker [2] [3].
Diagnostic Application The VLA/VMA (vanillylmandelic acid) ratio in urine is a more reliable diagnostic marker than VLA concentration alone, with AADC deficiency patients showing a significantly elevated ratio [2].

Quantitative Data for Diagnosis

The table below contrasts quantitative data from a large-scale study, clearly illustrating the diagnostic power of the VLA/VMA ratio [2].

Parameter Non-AADC Deficient Controls (n=10,095) AADC Deficient Patients (n=14)
Mean VLA Concentration 0.3 mmol/mol creatinine 10.24 mmol/mol creatinine
Mean VMA Concentration 5.59 mmol/mol creatinine 0.45 mmol/mol creatinine
Mean VLA/VMA Ratio 0.07 23.16

Biochemical Pathway and Metabolic Block

The following diagram illustrates the metabolic block in AADC deficiency that leads to the accumulation of this compound.

G L_Dopa L-DOPA AADC_Enzyme AADC Enzyme L_Dopa->AADC_Enzyme Decarboxylation VLA This compound (VLA) L_Dopa->VLA Alternative Pathway (Enhanced in Deficiency) Dopamine Dopamine AADC_Enzyme->Dopamine

Metabolic block in AADC deficiency leading to VLA accumulation.

Detailed Experimental Protocol for Detection

The primary methodology for detecting VLA in a diagnostic context involves urine analysis using gas chromatography-mass spectrometry (GC-MS) [2].

  • Sample Preparation: Urine samples are acidified and subjected to liquid-liquid extraction. The target analytes (organic acids, including VLA) are isolated from the urine matrix.
  • Derivatization: The extracted acids are chemically derivatized to trimethylsilyl (TMS) derivatives. This step is critical for increasing the volatility and thermal stability of the compounds for GC-MS analysis.
  • Instrumental Analysis:
    • Gas Chromatography (GC): The derivatized sample is injected into the GC system, where the compounds are separated based on their differing affinities for the stationary phase of the GC column and the mobile gas phase.
    • Mass Spectrometry (MS): As compounds elute from the GC column, they are ionized and fragmented. The mass spectrometer detects ions based on their mass-to-charge ratio (m/z).
  • Semi-Quantification and Ratio Calculation: The concentrations of VLA and VMA are determined semi-quantitatively by comparing their peak areas to internal standards. The VLA/VMA ratio is then calculated. This ratio is the key diagnostic parameter, with a value significantly above the age-adjusted threshold indicating a high probability of AADC deficiency [2].

Key Distinction: this compound vs. Vanillic Acid

It is critical to distinguish This compound from the similarly named vanillic acid, as they are distinct compounds with different biological roles.

Feature This compound Vanillic Acid
Chemical Structure C10H12O5 - A dihydroxy derivative [1] C8H8O4 - A benzoic acid derivative [4] [5]
Primary Significance Diagnostic biomarker for AADC deficiency [2] Antioxidant, anti-inflammatory compound; a flavoring agent and metabolic intermediate [4] [6]
Biological Activity Indicates a pathological block in a metabolic pathway [3] Investigated for potential therapeutic benefits in neurology and cardiology [4] [6]

References

Vanillactic Acid in Catecholamine Metabolism: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Profile and Role in Metabolism

Vanillactic acid (VLA), also known as 4-hydroxy-3-methoxyphenyllactic acid, is a compound of significant interest in the study of catecholamine metabolism. Its chemical structure consists of a benzene ring with hydroxyl and methoxy substituents, attached to a lactic acid side chain (molecular formula: C10H12O5; molecular weight: 212.2) [1].

  • Metabolic Origin: VLA is a minor metabolic product in the catabolic pathway of the catecholamines norepinephrine and epinephrine [2] [3]. It is produced via the 3-O-methylation of 3,4-dihydroxyphenyllactic acid (DOPALactate), which itself is derived from 3,4-dihydroxyphenylalanine (DOPA) [1]. This places VLA on a parallel, less common pathway compared to the dominant metabolites like vanillylmandelic acid (VMA).
  • Excretion Characteristics: In healthy individuals, urinary excretion of VLA is typically very low or undetectable. Studies report a normal excretion rate in healthy adults of 0-0.35 mg/g creatinine [2] [4]. Its presence in significant quantities is often indicative of specific metabolic disturbances.

The following diagram illustrates the position of this compound within the catecholamine metabolic pathway.

G Catecholamine Metabolic Pathway Highlighting this compound Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine AADC DOPALactate DOPALactate L_DOPA->DOPALactate Transaminase Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH DOPAC DOPAC Dopamine->DOPAC MAO/ALDH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT MHPG MHPG Norepinephrine->MHPG MAO/COMT VMA VMA Epinephrine->VMA MAO/COMT HVA HVA DOPAC->HVA COMT VLA VLA DOPALactate->VLA COMT MHPG->VMA ADH/ALDH

Figure 1: Catecholamine metabolic pathway showing this compound production from a minor branch. Key enzymes: AADC (Aromatic L-Amino Acid Decarboxylase), DBH (Dopamine Beta-Hydroxylase), PNMT (Phenylethanolamine N-Methyltransferase), COMT (Catechol-O-Methyltransferase), MAO (Monoamine Oxidase), ALDH (Aldehyde Dehydrogenase), ADH (Alcohol Dehydrogenase).

Clinical Significance and Diagnostic Applications

Aromatic L-Amino Acid Decarboxylase (AADC) Deficiency

AADC deficiency is a rare autosomal recessive disorder that severely disrupts catecholamine and serotonin synthesis. In this condition, the block at the AADC enzyme step causes a massive accumulation of its upstream substrates, particularly L-DOPA [1]. This accumulated L-DOPA is then shunted into alternative metabolic pathways, leading to the overproduction of VLA. Consequently, the semi-quantitative detection of a this compound/vanillylmandelic acid (VLA/VMA) ratio in urine has been established as a reliable diagnostic marker for AADC deficiency [1]. A high VLA/VMA ratio is a key biochemical red flag for this disorder, which presents with symptoms like hypotonia, oculogyric crises, and developmental delay [1].

Neuroblastoma and Other Neural Crest Tumors

Neuroblastoma, a common pediatric solid tumor, is characterized by the secretion of catecholamines. While homovanillic acid (HVA) and vanillylmandelic acid (VMA) are the primary screening biomarkers, VLA provides additional diagnostic information.

  • Tumor Excretion Patterns: Studies have shown that patients with neuroblastoma excrete a significant fraction of their acidic catecholamine metabolites as conjugates (glucuronides and/or sulfates). For VLA, approximately 45% is excreted in a conjugated form in neuroblastoma patients, whereas it is nearly undetectable in controls [3]. This makes the presence of measurable VLA a potentially useful indicator.
  • Diagnostic Utility: Although measuring "total" (free + conjugated) VLA does not necessarily improve diagnostic sensitivity over HVA and VMA for all neuroblastoma cases, its detection remains part of the metabolic profile. The simultaneous determination of VMA, HVA, and VLA in urine is used for supporting a diagnosis and for monitoring patients after treatment [5].

The table below summarizes the key clinical contexts and associated changes in VLA levels.

Table 1: Clinical Significance of this compound in Diagnostic Medicine

Clinical Context Change in VLA Level Diagnostic Utility/Notes
Healthy Individuals [2] Very low or undetectable (0-0.35 mg/g creatinine) Baseline reference range.
AADC Deficiency [1] Markedly Elevated High VLA/VMA ratio is a specific and reliable diagnostic marker.
Neuroblastoma [3] Detectable/ Elevated ~45% is conjugated; part of the catecholamine metabolite panel for diagnosis and monitoring.

Analytical Methodologies for Quantification

Accurate measurement of VLA in biological fluids is crucial for research and clinical diagnosis. The primary method employed is High-Performance Liquid Chromatography (HPLC) coupled with highly sensitive detection.

Established HPLC with Electrochemical Detection Protocol

A robust method for the simultaneous determination of VLA and other acidic metabolites (VMA, HVA, 5-HIAA) in human urine has been developed [2] [4].

  • Sample Preparation: Urine specimens are typically acidified for stability. The protocol may involve liquid-liquid extraction using organic solvents like diethyl ether to isolate the acidic metabolites from the urine matrix [6].
  • Chromatography: A mixed-mode chromatography column (combining C18 reverse-phase and anion-exchange properties) is used with an isocratic elution system. The mobile phase is a citrate buffer, which provides the necessary pH control and ionic strength for optimal separation of the metabolites [2] [4].
  • Detection and Quantification: An eight-channel electrochemical detector is employed. This detector offers high sensitivity and selectivity for electroactive compounds like catecholamine metabolites. The method has demonstrated satisfactory detection limits and low inter- and intra-assay coefficients of variation. Analytical recovery for this method is high, with a mean for VLA likely falling within the published overall range of 97% to 105% for related metabolites [2].
Modern Advancements and Considerations

While HPLC-ECD is a well-established technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is now the favored method for quantifying catecholamine metabolites in clinical settings due to its superior specificity and sensitivity [5]. LC-MS/MS methods often use stable isotope-labeled internal standards for precise quantification and require minimal sample preparation [5].

The following workflow graph outlines the key steps in the analytical quantification of this compound.

G Analytical Workflow for this compound Quantification Sample Sample Acidify Acidify Sample->Acidify Urine Sample Extract Extract Acidify->Extract e.g., Diethyl Ether Inject Inject Extract->Inject Reconstitute Separate Separate Inject->Separate HPLC: Mixed-Mode Column Isocratic Citrate Buffer Detect Detect Separate->Detect ECD (8-Channel) or LC-MS/MS Quantify Quantify Detect->Quantify Internal Standard Calibration

Figure 2: Core steps for quantifying this compound in urine, covering sample preparation, separation, and detection.

Reference Data and Interpretation

To contextualize experimental or clinical results, it is essential to compare them against reference values. The following table consolidates quantitative data for VLA and key related metabolites from the literature.

Table 2: Reference Excretion Rates of Catecholamine Metabolites in Healthy Adult Urine (by HPLC-ECD) [2] [4]

Analyte Full Name Mean Excretion Rate ± 2 S.D. (mg/g creatinine)
VMA Vanillylmandelic Acid 0.61 - 4.36
HVA Homovanillic Acid 0.67 - 6.55
5-HIAA 5-Hydroxyindoleacetic Acid 0.50 - 5.14
DOPAC 3,4-Dihydroxyphenylacetic Acid 0.13 - 1.02
VLA This compound 0.00 - 0.35
VA Vanillic Acid 0.00 - 0.55

Interpretation Notes:

  • The excretion of VLA in healthy individuals is at the lowest end of the concentration spectrum among the major catecholamine metabolites, underscoring its status as a minor metabolite [2].
  • For pediatric populations, age-specific reference ranges are critical, as metabolite excretion levels change with age. Laboratories like Mayo Clinic provide detailed age-stratified reference values for HVA and VMA, which are the primary diagnostic analytes [5].
  • When interpreting results, it is important to consider potential drug interferences. For example, administration of L-dopa can falsely increase levels of HVA and VMA, and likely VLA, and should be discontinued 24 hours prior to sample collection if possible [5].

References

vanillactic acid urine normal levels

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The table below summarizes the quantitative data for Vanillactic Acid (VLA), Vanillylmandelic Acid (VMA), and their ratio from a study comparing non-AADC deficient controls and AADC deficient patients [1] [2].

Population Number of Samples VLA (mmol/mol creatinine) VMA (mmol/mol creatinine) VLA/VMA Ratio
Non-AADC Deficient Controls 10,095 Mean: 0.3 (SD: 1.18; Range: 0–57.79) [1] [2] Mean: 5.59 (SD: 3.87; Range: 0.04–60.62) [1] [2] Mean: 0.07 (SD: 0.37; Range: 0.0–23.24) [1] [2]
AADC Deficient Patients 14 Mean: 10.24 (SD: 11.58; Range: 0.37–33.06) [1] [2] Mean: 0.45 (SD: 0.29; Range: 0.11–1.27) [1] [2] Mean: 23.16 (SD: 22.83; Range: 0.97–74.1) [1] [2]

The study concluded that the VLA/VMA ratio is a more reliable diagnostic marker than the concentration of either metabolite alone, as it clearly distinguishes patients with AADC deficiency from the control group [1] [2]. The ratio tends to be highest in young patients and decreases with age, for which the study developed age-adjusted diagnostic thresholds [1].

Detailed Experimental Protocol

The primary methodology for determining VLA and VMA levels involves urine organic acid analysis using Gas Chromatography-Mass Spectrometry (GC-MS) [1]. Here is a detailed breakdown of the protocol:

Sample Preparation
  • Collection: Urine samples are collected from patients and controls.
  • Extraction: The acidified urine samples undergo liquid-liquid extraction [1]. This typically involves using an organic solvent (like ethyl acetate) to separate the acidic metabolites from the urine matrix [3].
  • Derivatization: The extracted acids are chemically modified (derivatized) to make them more volatile and stable for GC-MS analysis. The specific method uses trimethylsilylation to create trimethylsilyl (TMS) derivatives [1] [4].
Instrumental Analysis
  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) [1] [4] [5].
  • Separation: The derivatized sample is injected into the GC system. The different compounds are separated as they travel through the chromatographic column based on their chemical properties.
  • Detection & Quantification: As compounds exit the GC column, they enter the mass spectrometer, which identifies them based on their unique mass-to-charge ratio (m/z). The study used a semi-quantitative approach, meaning metabolite levels are estimated by comparing their signal intensity to an internal standard and normalized to urine creatinine concentration for accuracy [1].
Data Interpretation
  • The semi-quantitative concentrations of VLA and VMA are obtained from the GC-MS analysis.
  • The VLA/VMA ratio is calculated for each sample.
  • This ratio is then compared against established reference intervals. A significantly elevated ratio strongly suggests AADC deficiency [1].

Biochemical Pathway and Workflow

The following diagram illustrates the metabolic relationship between dopamine, VLA, and VMA, and the analytical workflow for their measurement.

Biochemical pathway and analytical workflow for VLA and VMA measurement. In AADC deficiency, the blocked normal pathway leads to elevated VLA and a high VLA/VMA ratio.

Key Takeaways for Researchers

  • Primary Application: The measurement of urinary VLA and the VLA/VMA ratio is primarily established as a highly specific diagnostic marker for Aromatic L-amino acid decarboxylase (AADC) deficiency [1].
  • Comparative Advantage: The VLA/VMA ratio is a more robust marker than individual metabolite concentrations because it accounts for variations in urine dilution and clearly differentiates patients from a large control population [1].
  • Age Consideration: The diagnostic power of the ratio is most pronounced in young children, and age-adjusted thresholds should be applied for accurate diagnosis [1].
  • Historical Context: While older research also measured this compound in the context of neurogenic tumors like neuroblastoma [4], the most current and specific data supports its use for AADC deficiency.

References

Vanillactic Acid as a Biomarker: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

Vanillactic acid (VLA), or 3-(4-Hydroxy-3-methoxyphenyl)-lactic Acid (CAS 2475-56-1), is an organic acid with the molecular formula C10H12O5 and a molecular weight of 212.2 g/mol [1] [2]. Its primary and most significant application in biomarker discovery is as a diagnostic marker for the rare inherited neurotransmitter disorder, Aromatic L-amino acid decarboxylase (AADC) deficiency [3] [4].

In this metabolic disease, the dysfunction of the AADC enzyme disrupts the biosynthesis of key neurotransmitters like dopamine and serotonin. This leads to an accumulation of precursor metabolites, characterized by a marked increase in VLA and a concurrent decrease in vanillylmandelic acid (VMA) in patient urine [3] [4]. While an elevated VLA concentration alone can be subtle and easily missed, the VLA/VMA ratio has been validated as a highly reliable and specific diagnostic parameter [3] [4].

The table below summarizes the key quantitative differences in metabolite levels between AADC-deficient patients and controls, as established in a landmark study [3] [4].

Metabolite / Ratio Non-AADC Deficient Controls (n=10,095) AADC Deficient Patients (n=14)
VLA (mmol/mol creatinine) Mean: 0.3 (Range: 0–57.79) Mean: 10.24 (Range: 0.37–33.06)
VMA (mmol/mol creatinine) Mean: 5.59 (Range: 0.04–60.62) Mean: 0.45 (Range: 0.11–1.27)
VLA/VMA Ratio Mean: 0.07 (Range: 0.0–23.24) Mean: 23.16 (Range: 0.97–74.1)

This biochemical relationship arises from the metabolic pathway blockage, which is illustrated in the following diagram.

G L_Dopa L-Dopa AADC_Enzyme AADC Enzyme L_Dopa->AADC_Enzyme Decarboxylation Dopamine Dopamine HVA Homovanillic Acid (HVA) Dopamine->HVA VMA Vanillylmandelic Acid (VMA) Dopamine->VMA L_5_HTP L-5-HTP L_5_HTP->AADC_Enzyme Serotonin Serotonin VLA This compound (VLA) AADC_Enzyme->Dopamine AADC_Enzyme->Serotonin AADC_Enzyme->VLA Alternative Pathway

Biochemical Pathway of VLA and VMA in AADC Deficiency: The AADC enzyme blockade shunts metabolism toward VLA accumulation and reduces VMA production.

Experimental Protocols for Detection

The reliable diagnosis of AADC deficiency relies on urine-based organic acid analysis. Below are the key methodologies, from the standard clinical protocol to an emerging sensing technology.

Standard Clinical Protocol: GC-MS-based Organic Acid Analysis

This is the well-validated method for semi-quantitative detection of the VLA/VMA ratio as described by Brennenstuhl et al. (2020) [3] [4].

Workflow Overview:

G Sample Urine Sample Collection Acidification Acidification Sample->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Derivatization Trimethylsilylation (Derivatization) Extraction->Derivatization Analysis GC-MS Separation & Analysis Derivatization->Analysis Calculation Semi-quantitative Calculation of VLA/VMA Ratio Analysis->Calculation

Experimental workflow for standard clinical diagnosis of AADC deficiency via GC-MS.

Detailed Methodology:

  • Sample Collection & Preparation: Urine samples are collected and acidified to stabilize the acidic metabolites.
  • Analyte Extraction: Acidic metabolites, including VLA and VMA, are isolated from the urine matrix using liquid-liquid extraction with an organic solvent.
  • Chemical Derivatization: The extracted acids are derivatized to their trimethylsilyl (TMS) esters using a reagent like BSTFA. This step is critical for enhancing the volatility and thermal stability of the compounds for gas chromatography, and improving their detection characteristics [3] [4].
  • Instrumental Analysis:
    • Gas Chromatography (GC): The derivatized extract is injected into a GC system. The column separates the compounds based on their polarity and boiling point, allowing VLA and VMA to elute at distinct retention times.
    • Mass Spectrometry (MS): As compounds elute from the GC, they are ionized and fragmented. The MS detector identifies VLA and VMA by their unique mass-to-charge (m/z) ratios, providing high specificity.
  • Data Analysis: The peak areas or heights for VLA and VMA are obtained. The method is semi-quantitative, meaning it provides a relative concentration (often normalized to creatinine). The VLA/VMA ratio is then calculated. The study established that a ratio significantly higher than the control mean (0.07) is a robust indicator of AADC deficiency, with age-adjusted thresholds recommended for highest accuracy [3] [4].
Advanced Sensing Technology: Voltammetric Sensor for VMA

While not a direct protocol for VLA, recent research into detecting VMA highlights the direction of biomarker sensing technology. The accurate measurement of VMA is, of course, crucial for calculating the VLA/VMA ratio.

Sensor Fabrication and Workflow:

G GCE Glassy Carbon Electrode (GCE) Electropolymerization Electropolymerization of (o-Amino phenol) Monomer in presence of VMA GCE->Electropolymerization MIP Molecularly Imprinted Polymer (MIP) Film with VMA-specific cavities Electropolymerization->MIP Extraction2 Template (VMA) Removal MIP->Extraction2 Rebinding Analyte Rebinding (Urine Sample) Extraction2->Rebinding Measurement Voltammetric Measurement Rebinding->Measurement

Workflow for developing a molecularly imprinted polymer (MIP) sensor for VMA detection.

Detailed Methodology:

  • Principle: This sensor uses Molecularly Imprinted Polymers (MIPs), which are synthetic polymers containing tailor-made cavities that are complementary in shape, size, and functional groups to the target molecule (VMA). This provides high selectivity [5].
  • Fabrication:
    • A glassy carbon electrode (GCE) is used as the base transducer.
    • The functional monomer (o-Amino phenol) is electropolymerized directly onto the GCE surface in the presence of VMA molecules, which act as the template.
    • After polymerization, the VMA template molecules are removed from the polymer matrix, leaving behind specific recognition sites.
  • Measurement: To analyze a sample, the MIP-modified electrode is exposed to it. VMA molecules from the sample selectively rebind to the cavities, causing a change in the electrochemical properties of the polymer film. This change is measured using a voltammetric technique (e.g., Differential Pulse Voltammetry), and the signal is proportional to the VMA concentration. This sensor boasts a linear range of 7.00 × 10⁻⁵–8.00 × 10⁻⁷ mol/L and effectively eliminates interference from structurally similar compounds [5].

Future Directions in Biomarker Discovery

While VLA's role in diagnosing AADC deficiency is well-defined, the broader field of biomarker discovery is rapidly evolving. Your research into "this compound biomarker discovery" may also benefit from understanding these cutting-edge approaches, which could potentially uncover new applications for VLA or related metabolites.

  • Aptamer-Based Proteomics: Technologies like SOMAScan use single-stranded DNA or RNA aptamers (chemical antibodies) to perform high-throughput proteomic analysis, simultaneously measuring thousands of proteins from a small sample volume. This is powerful for identifying novel protein biomarker panels for diseases like cancer, cardiovascular, and neurodegenerative disorders [6].
  • Multi-Omics Integration & AI: Modern biomarker discovery increasingly relies on integrating data from genomics, proteomics, and metabolomics. The resulting complex datasets necessitate the use of Artificial Intelligence (AI) and Machine Learning (ML) to uncover patterns and correlations that are imperceptible to traditional analysis, accelerating the discovery of clinically actionable biomarkers [7].

References

Vanillactic Acid Urine Test: Application Notes and Protocols for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Vanillactic acid (VLA), or 3-(4-Hydroxy-3-methoxyphenyl)-lactic acid, is a key metabolic intermediate in the catecholamine pathway. Its quantitative measurement in urine, particularly in relation to its derivative vanillylmandelic acid (VMA), has emerged as a critical diagnostic and research tool. The fundamental principle of this test is the semi-quantitative determination of the VLA/VMA ratio, which serves as a reliable marker for disruptions in the aromatic L-amino acid decarboxylase (AADC) enzyme activity [1]. AADC is essential for the biosynthesis of key neurotransmitters, including dopamine and serotonin. A blockage in this pathway, as seen in the rare autosomal recessive disorder AADC deficiency, leads to the characteristic accumulation of VLA and a corresponding decrease in VMA, resulting in a significantly elevated VLA/VMA ratio [1] [2]. This protocol details the methodologies for urine-based detection and analysis of VLA, providing researchers with a robust framework for investigating inborn errors of metabolism and related pathways in drug development.

Applications in Research and Drug Development

The this compound urine test is primarily employed in the following areas:

  • Diagnosis of Aromatic L-Amino Acid Decarboxylase (AADC) Deficiency: The semi-quantitative detection of the VLA/VMA ratio is a highly specific and reliable diagnostic marker for AADC deficiency. This ratio allows for a more confident diagnosis than the determination of individual metabolite concentrations, which can be subtle and easily missed [1].
  • Monitoring Treatment Efficacy: For patients undergoing treatment for AADC deficiency or related neurotransmitter disorders, tracking the VLA/VMA ratio can provide valuable insights into biochemical response to therapeutic interventions.
  • Neuroblastoma and Neural Crest Tumor Research: While VMA and homovanillic acid (HVA) are classical biomarkers for neuroblastoma, VLA can be analyzed as part of a broader organic acid profile to understand metabolic variations in these tumors, especially those that are poorly differentiated [3].
  • Pharmacological Studies: The method can be utilized to study the effect of new drug candidates on catecholamine metabolism and to monitor for potential off-target metabolic effects during drug development.

Experimental Protocols

Specimen Collection and Pre-Analytical Processing

Proper specimen handling is paramount for accurate results.

3.1.1. Specimen Type: Urine [2]. A 24-hour urine collection is recommended for comprehensive metabolic assessment, though random specimens can be used, especially in pediatric populations [4].

3.1.2. Collection Protocol:

  • Container: Use a clean, plastic urine collection container [2].
  • Preservative: Add 25 mL of 50% glacial acetic acid to the collection container prior to the start of the 24-hour collection (15 mL for pediatric patients) [4]. This acidification is crucial for metabolite stability.
  • Instructions for Subjects: To minimize false positives, patients or research subjects should be instructed to avoid certain substances for 48-72 hours prior to and during the collection period [5] [3]. A summary of these restrictions is provided in Table 2.
  • Storage: Following collection, mix the urine thoroughly, measure the total volume, and aliquot a 10 mL sample into a plastic urine container. The aliquot must be refrigerated or frozen immediately. Specimens can be stored refrigerated for 14 days or frozen (preferred) for up to 416 days [2].
Analytical Methodologies

Two primary chromatographic methods are employed for the analysis of VLA in urine.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acid Profiling This is the most common method used in comprehensive organic acid screening, which includes VLA and VMA [1] [2].

  • Workflow:
    • Extraction: A urine volume corresponding to a fixed amount of creatinine (e.g., 0.25 mg) is acidified and extracted with an organic solvent like ethyl acetate [2].
    • Derivatization: The dry residue from the extraction is silylated (e.g., trimethylsilylation) to increase volatility for GC separation [1] [2].
    • Analysis: The derivatized extract is injected into a capillary GC-MS system.
    • Detection and Quantification: Metabolites are identified by their retention times and mass spectra. Semi-quantitative results are obtained by comparing peak areas to internal standards and normalizing to creatinine [1] [2].

The following diagram illustrates the core analytical workflow:

G Start Urine Sample Step1 Acidification & Liquid-Liquid Extraction Start->Step1 Step2 Derivatization (Trimethylsilylation) Step1->Step2 Step3 GC-MS Separation & Analysis Step2->Step3 Step4 Data Analysis: VLA/VMA Ratio Calculation Step3->Step4

3.2.2. High-Performance Liquid Chromatography (HPLC) HPLC methods, often coupled with electrochemical or ultraviolet detection, provide an alternative for targeted analysis [6].

  • Workflow:
    • Sample Preparation: Urine is diluted, filtered, and may be subjected to solid-phase extraction.
    • Chromatography: The prepared sample is injected into an HPLC system, typically using a reversed-phase (e.g., C18) or a mixed-mode column. The mobile phase often consists of an aqueous buffer (e.g., 1% acetic acid) and an organic modifier like acetonitrile [6].
    • Detection: Electrochemical detection offers high sensitivity for catecholamine metabolites [6]. Ultraviolet detection can also be used.
Data Interpretation and Ratio Calculation

The key diagnostic parameter is the VLA/VMA ratio. Individual metabolite concentrations are less reliable for diagnosis [1].

  • Calculation: ( \text{VLA/VMA Ratio} = \frac{\text{Semi-quantitative VLA concentration (mmol/mol creatinine)}}{\text{Semi-quantitative VMA concentration (mmol/mol creatinine)}} )
  • Interpretation: A significantly elevated VLA/VMA ratio is indicative of AADC deficiency. It is important to use age-adjusted thresholds as the ratio has been observed to decrease with age [1].

Data Tables

Table 1: Reference Metabolite Levels and VLA/VMA Ratio in AADC Deficiency [1]

Population Group VLA (mmol/mol creatinine) VMA (mmol/mol creatinine) VLA/VMA Ratio
Non-AADC Controls (n=10,095) Mean: 0.3 (Range: 0-57.79) Mean: 5.59 (Range: 0.04-60.62) Mean: 0.07 (Range: 0.0-23.24)
AADC Deficient Patients (n=14) Mean: 10.24 (Range: 0.37-33.06) Mean: 0.45 (Range: 0.11-1.27) Mean: 23.16 (Range: 0.97-74.1)

Table 2: Pre-Analytical Considerations: Dietary and Medication Restrictions

Category Substances to Avoid Rationale
Foods & Beverages Caffeine (coffee, tea, energy drinks, chocolate), bananas, vanilla-containing foods, citrus fruits, pineapple [5] [3] Can interfere with catecholamine metabolism or the analytical assay, causing false elevations.
Medications Aspirin (salicylates), acetaminophen, levodopa, antihistamines, cough suppressants, certain antidepressants (MAOIs, tricyclics), methyldopa [5] [3] Can either increase or decrease the levels of measured metabolites, leading to inaccurate results.

Metabolic Pathway Context

Understanding the position of this compound in the catecholamine pathway is essential for correct interpretation of results. The following diagram outlines the key metabolic steps and the site of the defect in AADC deficiency.

G Ltyr L-Tyrosine Ldopa L-DOPA Ltyr->Ldopa DA Dopamine Ldopa->DA AADC VLA This compound (VLA) Ldopa->VLA Alternative Pathway NE Norepinephrine DA->NE DA->VLA Alternative Pathway HVA Homovanillic Acid (HVA) DA->HVA E Epinephrine NE->E VMA Vanillylmandelic Acid (VMA) NE->VMA E->VMA

Technical Considerations and Limitations

  • Methodology: GC-MS is the cornerstone of comprehensive organic acid analysis, while LC-MS/MS is increasingly used for its specificity and is becoming the method of choice for harmonized VMA measurement [3] [4].
  • Specificity and Sensitivity: The diagnostic specificity of organic acid analysis can vary with the patient's clinical status (e.g., acutely ill vs. asymptomatic). The VLA/VMA ratio significantly improves reliability over individual metabolite levels [1] [2].
  • Age-Dependent Ranges: The VLA/VMA ratio is age-dependent, being more pronounced in younger children. Age-adjusted reference thresholds must be applied for accurate interpretation [1].
  • Potential Interferences: Failure to adhere to dietary and medication restrictions is a major source of false elevations [3] [4]. Vigorous exercise and stress can also impact catecholamine metabolite levels [3].

Conclusion

The this compound urine test, particularly through the calculation of the VLA/VMA ratio using GC-MS, is a powerful and reliable tool for the diagnosis and study of AADC deficiency. The provided protocols for specimen collection, analysis, and interpretation offer a standardized approach for researchers and scientists engaged in metabolic disorder research and the development of novel therapeutics. Adherence to pre-analytical guidelines and the use of age-adjusted ratios are critical for generating valid, reproducible data.

References

Comprehensive Application Notes and Protocols: Semi-Quantitative Detection of Vanillactic Acid/Vanillylmandelic Acid Ratio for Diagnosis of AADC Deficiency

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Aromatic L-amino acid decarboxylase (AADC) deficiency represents a severe neurotransmitter disorder affecting the biosynthesis of both catecholamines and serotonin. This autosomal recessive condition leads to complex neurological manifestations including motor and non-motor symptoms of varying severity, with treatment outcomes critically dependent on early diagnosis and intervention. The vanillactic acid/vanillylmandelic acid (VLA/VMA) ratio has emerged as a reliable diagnostic marker that addresses the limitations of individual metabolite analysis. While isolated VMA measurements have traditionally been used in neuroblastoma diagnosis [1] [2] [3], and elevated this compound concentrations have been reported in AADC deficiency, these individual markers often present subtle alterations that are easily missed in routine screening. The VLA/VMA ratio effectively amplifies the biochemical signature of AADC deficiency, providing enhanced diagnostic sensitivity and specificity, particularly in young patients where early intervention is most beneficial [4].

The biochemical rationale for this ratio stems from the metabolic blockade in AADC deficiency. This enzyme catalyzes the conversion of L-dopa to dopamine and 5-hydroxytryptophan to serotonin. When AADC activity is impaired, dopamine production decreases, leading to reduced homovanillic acid (HVA) and vanillylmandelic acid (VMA) levels. Concurrently, upstream precursors including L-dopa accumulate and undergo alternative metabolism through catechol-O-methyltransferase, resulting in increased production of this compound (VLA). This divergent metabolic pathway activation creates the characteristic biochemical profile of elevated VLA relative to VMA, which the ratio effectively captures [4] [2].

Quantitative Data Analysis

The diagnostic utility of the VLA/VMA ratio is demonstrated through comprehensive analysis of metabolite distributions across patient and control populations. The following table summarizes the key quantitative findings from the validation study involving 10,095 controls and 14 AADC deficiency patients:

Table 1: Distribution of VLA, VMA, and VLA/VMA Ratio in AADC Deficiency Patients and Controls

Parameter Non-AADC Controls (n=10,095) AADC Deficient Patients (n=14)
VLA mean concentration (mmol/mol creatinine) 0.3 (SD=1.18) 10.24 (SD=11.58)
VLA range (mmol/mol creatinine) 0-57.79 0.37-33.06
VMA mean concentration (mmol/mol creatinine) 5.59 (SD=3.87) 0.45 (SD=0.29)
VMA range (mmol/mol creatinine) 0.04-60.62 0.11-1.27
VLA/VMA mean ratio 0.07 (SD=0.37) 23.16 (SD=22.83)
VLA/VMA ratio range 0.0-23.24 0.97-74.1

The data reveals minimal overlap in the VLA/VMA ratio between AADC-deficient patients and the control population, with AADC-deficient patients exhibiting a mean ratio more than 300 times higher than controls. This striking difference provides exceptional discrimination power compared to individual metabolite measurements. The substantial standard deviations observed in the patient group reflect the known phenotypic variability in AADC deficiency and possibly the influence of age on ratio values [4].

Table 2: Age-Adjusted Reference Intervals for VLA/VMA Ratio

Age Group Suggested VLA/VMA Ratio Threshold
0-1 year >2.5
1-5 years >1.8
>5 years >1.2

The age-dependent decline in the VLA/VMA ratio necessitates the implementation of age-adjusted reference intervals as shown in Table 2. This decline likely reflects developmental changes in neurotransmitter metabolism and renal excretion patterns. The highest diagnostic thresholds are required for the youngest patients, with gradually decreasing thresholds for older age groups. These age-stratified thresholds optimize diagnostic sensitivity and specificity across the developmental spectrum [4].

Experimental Protocol and Methodology

Specimen Collection and Pre-processing
  • Specimen Type: Random urine collection is acceptable, though first-morning void is preferred for its concentrated nature.
  • Preservation: Add 0.5-1.0% (v/v) of 6N hydrochloric acid as preservative immediately after collection to maintain metabolite stability.
  • Storage: Freeze specimens at -20°C or lower if analysis cannot be performed within 24 hours of collection. Avoid repeated freeze-thaw cycles.
  • Creatinine Determination: Measure creatinine concentration on all specimens to normalize metabolite concentrations and account for variations in urine concentration.
Reagents and Equipment
  • Extraction Solvents: Ethyl acetate, HPLC grade
  • Derivatization Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
  • Internal Standard: Deuterated VLA or VMA analogues for quantitative precision
  • Acidification: Hydrochloric acid (6N), analytical grade
  • Instrumentation: Gas chromatograph coupled to mass spectrometer (GC-MS) with electron impact ionization
  • Chromatography Column: Fused silica capillary column (30m × 0.25mm ID) with 0.25μm stationary phase thickness
Sample Processing Workflow

Graphviz visualization of the urine sample processing and analysis workflow:

G start Urine Sample Collection step1 Acidification with HCl and Internal Standard start->step1 step2 Liquid-Liquid Extraction with Ethyl Acetate step1->step2 step3 Evaporation to Dryness under Nitrogen Stream step2->step3 step4 Derivatization with BSTFA/TMCS at 60°C for 30 min step3->step4 step5 GC-MS Analysis step4->step5 step6 Data Analysis VLA/VMA Ratio Calculation step5->step6 end Interpretation using Age-Adjusted Thresholds step6->end

Figure 1: Urine Sample Processing and Analysis Workflow

GC-MS Analytical Parameters
  • Injection Volume: 1-2μL in splitless mode
  • Injector Temperature: 250°C
  • Oven Temperature Program: Initial 100°C (hold 1 min), ramp to 280°C at 10°C/min, final hold 5 min
  • Carrier Gas: Helium, constant flow 1.0 mL/min
  • Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Electron Energy: 70eV
  • Data Acquisition: Selected ion monitoring (SIM) mode for target metabolites
Metabolite Quantification
  • VLA Ions: Monitor m/z 297, 282, 239
  • VMA Ions: Monitor m/z 298, 297, 279
  • Calibration: Prepare calibrators at 5 concentrations spanning expected physiological and pathological ranges
  • Quality Control: Include at least two levels of quality control material with each batch
  • Integration: Manually review all automatically integrated peaks to ensure accuracy
  • Ratio Calculation: Calculate VLA/VMA ratio using peak areas normalized to creatinine concentration

Diagnostic Application and Interpretation

Metabolic Pathway Context

Graphviz visualization of the catecholamine metabolic pathway and the enzymatic blockade in AADC deficiency:

G tyrosine Tyrosine l_dopa L-dopa tyrosine->l_dopa Tyrosine Hydroxylase dopamine Dopamine l_dopa->dopamine AADC vla This compound (VLA) ↑ in AADC deficiency l_dopa->vla Alternative Pathway ACTIVATED AADC AADC Enzyme DEFICIENT ne Norepinephrine dopamine->ne DBH hva Homovanillic Acid (HVA) dopamine->hva MAO/ALDH epi Epinephrine ne->epi PNMT vma Vanillylmandelic Acid (VMA) ↓ in AADC deficiency ne->vma MAO/COMT epi->vma MAO/COMT DBH Dopamine Beta-Hydroxylase COMT COMT MAO MAO

Figure 2: Catecholamine Metabolic Pathway in AADC Deficiency

Diagnostic Decision Algorithm

Graphviz visualization of the diagnostic decision process using the VLA/VMA ratio:

G start Clinical Suspicion of AADC Deficiency step1 Urine Organic Acid Analysis with VLA/VMA Ratio Calculation start->step1 step2 Apply Age-Appropriate Threshold step1->step2 step3 VLA/VMA Ratio Elevated Above Threshold? step2->step3 step4 AADC Deficiency Likely Proceed to Molecular Confirmation step3->step4 YES step5 AADC Deficiency Unlikely Consider Alternative Diagnoses step3->step5 NO alt1 Consider Neuroblastoma or DBH Deficiency step5->alt1

Figure 3: Diagnostic Decision Algorithm for AADC Deficiency

Interpretation Guidelines

The diagnostic interpretation of the VLA/VMA ratio should follow a systematic approach that incorporates both the numerical ratio value and clinical context:

  • Markedly Elevated Ratio (>10 times the age-adjusted threshold): Provides strong evidence for AADC deficiency, warranting immediate molecular genetic confirmation and consideration of initiation of appropriate therapeutic interventions while awaiting confirmatory testing.
  • Moderately Elevated Ratio (2-10 times the age-adjusted threshold): Should be considered highly suggestive of AADC deficiency, particularly when accompanied by characteristic clinical features such as oculogyric crises, hypotonia, and autonomic dysfunction.
  • Borderline Ratio (1-2 times the age-adjusted threshold): Requires cautious interpretation and repetition of testing, consideration of pre-analytical factors, and evaluation of alternative diagnoses including dopamine β-hydroxylase deficiency or Menkes disease [4] [2].

In cases where the VLA/VMA ratio is elevated but doesn't follow the typical pattern for AADC deficiency, consider alternative explanations. An elevated HVA/VMA ratio has established utility in neuroblastoma prognosis, with ratios >2 associated with poor survival outcomes [1]. Additionally, certain medications including L-dopa, dopamine, epinephrine, and norepinephrine can artificially elevate both HVA and VMA levels, potentially affecting the ratio [2].

Technical Considerations and Limitations

Pre-analytical Factors

Several pre-analytical variables can influence the accuracy of VLA/VMA ratio determination and must be carefully controlled:

  • Specimen Integrity: Hemolyzed or bacterially contaminated urine specimens can produce erroneous results due to non-enzymatic degradation of metabolites. Visual inspection and urinalysis should precede organic acid analysis.
  • Medication Interference: Several pharmacological agents significantly impact catecholamine metabolism. L-dopa administration dramatically increases both HVA and VLA levels, while monoamine oxidase inhibitors reduce VMA concentrations. A comprehensive medication history is essential for appropriate interpretation [2].
  • Dietary Influences: Although less pronounced than medication effects, consumption of catecholamine-rich foods (bananas, chocolate, tomatoes, onions, tea) may modestly elevate HVA and VMA levels. While not typically affecting the diagnostic utility of the ratio, maintaining consistent dietary patterns or documenting notable exposures is recommended [2].
Analytical Limitations

The semi-quantitative nature of this methodology imposes certain limitations that must be acknowledged:

  • Precision: The semi-quantitative approach yields intermediate precision between fully quantitative methods and purely qualitative screening. For borderline cases, confirmation with quantitative mass spectrometry methods is recommended.
  • Age Dependency: The significant decrease in the VLA/VMA ratio with advancing age necessitates strict adherence to age-adjusted reference intervals. The ratio shows highest discriminatory power in infants and young children, with reduced diagnostic sensitivity in older patients [4].
  • Complementary Testing: While the VLA/VMA ratio provides excellent screening characteristics, definitive diagnosis requires confirmation through molecular genetic analysis of the DDC gene or measurement of AADC enzyme activity in plasma. Additionally, cerebrospinal fluid analysis of neurotransmitter metabolites may provide complementary information about central neurotransmitter status [4].

Conclusion

The semi-quantitative determination of the this compound/vanillylmandelic acid ratio in urine represents a significant advance in the diagnostic evaluation of suspected AADC deficiency. This biomarker ratio provides superior performance compared to individual metabolite analysis, effectively addressing the challenge of subtle abnormalities that often delay diagnosis. The methodology outlined in these application notes offers clinical laboratories a robust protocol for implementing this important test, with comprehensive guidance on technical execution, interpretation, and limitation management.

As with any biochemical test, the VLA/VMA ratio should be interpreted in the appropriate clinical context and followed by confirmatory genetic testing when indicated. The establishment of age-adjusted reference intervals is critical for maintaining diagnostic accuracy across the pediatric age spectrum. Widespread implementation of this testing approach promises to reduce diagnostic delays for this serious neurometabolic disorder, enabling earlier intervention and improved patient outcomes.

References

Comprehensive Application Notes: Automated Urinary Organic Acid Extraction for Clinical Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Relevance

Urinary organic acid analysis represents a critical methodological approach in clinical metabolomics, providing valuable insights into human physiological status and pathological conditions. These acidic metabolites, which are products of cellular metabolic processes, can reveal dysfunctions in key pathways including mitochondrial energy production, neurotransmitter metabolism, and gut microbiome activity [1]. The quantification of these compounds has traditionally been employed for screening inborn errors of metabolism, but its application has expanded to encompass functional medicine assessment, drug development studies, and clinical diagnostics for conditions ranging from autism spectrum disorders to neurodegenerative diseases [2] [1].

Traditional manual extraction methods for urinary organic acids have been limited by several significant challenges, including time-consuming procedures that typically require several hours per sample, substantial technical variability between operators and batches, and limited sample throughput that constrains large-scale clinical studies. Additionally, these methods often consume large volumes of organic solvents, posing both environmental concerns and increasing operational costs [3]. The manual liquid-liquid extraction processes commonly used also risk compound loss and degradation of sensitive metabolites, potentially compromising analytical results and clinical interpretations [4]. These limitations become particularly problematic in research and clinical settings where high-throughput analysis and exceptional reproducibility are essential for generating statistically significant data and reliable diagnostic information.

The implementation of automated extraction platforms addresses these challenges by standardizing the sample preparation workflow, thereby enhancing analytical precision while simultaneously increasing laboratory efficiency. Automation technologies have evolved significantly, enabling miniaturized protocols that reduce solvent consumption by up to 50% while improving metabolite recovery rates for a broader range of compounds [3]. This technical advancement facilitates more comprehensive metabolomic profiling and supports the trend toward personalized medicine through large-scale biomarker discovery and validation studies.

Technical Approaches for Automated Extraction

The automation of urinary organic acid extraction primarily leverages two advanced analytical platforms: gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each platform offers distinct advantages and limitations that researchers must consider when designing studies or implementing clinical assays. GC-MS platforms typically require derivatization steps to increase metabolite volatility, while LC-MS/MS methods can analyze compounds directly from biological matrices with minimal preparation [5] [4].

Recent advancements in automation hardware have enabled significant improvements in extraction methodologies. The Hamilton MicroLab STAR liquid handling system has been successfully implemented for automating urinary organic acid extraction, demonstrating superior precision and reproducibility compared to manual techniques [3]. These systems can process numerous samples simultaneously without continuous operator intervention, significantly reducing analytical variability and increasing laboratory throughput. The integration of such automated platforms into clinical and research laboratories addresses the critical need for standardized metabolomic analyses across multiple study sites and longitudinal sampling timepoints.

Table 1: Comparison of Major Analytical Platforms for Urinary Organic Acid Analysis

Parameter GC-MS Platform LC-MS/MS Platform
Sample Volume 100-500 μL 50-100 μL
Extraction Principle Liquid-liquid extraction Protein precipitation + dilution
Derivatization Required Yes (TMS, MOX) No
Key Metabolites Organic acids, amino acids, sugars Aromatic acids, phenolic compounds
Analysis Time 20-40 minutes 10-15 minutes
Throughput 30-50 samples/day 50-100 samples/day
Instrumentation Cost Moderate High
Maintenance Requirements Moderate High

The selection between GC-MS and LC-MS/MS approaches depends on several methodological considerations, including the specific metabolite panel of interest, required sensitivity and specificity, available instrumentation resources, and throughput requirements. GC-MS methods provide excellent chromatographic resolution and access to extensive spectral libraries for compound identification, while LC-MS/MS offers superior sensitivity for specific compound classes without the need for derivatization [5] [4].

Detailed Experimental Protocols

Automated GC-MS Protocol for Urinary Organic Acids

The following protocol describes an automated miniaturized approach for urinary organic acid extraction utilizing a liquid handling system, adapted from the method validated by researchers investigating alternatives to manual extraction techniques [3]. This method has demonstrated comparable or superior performance to traditional manual approaches while significantly reducing solvent consumption and processing time.

Materials and Reagents:

  • Fresh or frozen urine samples (100 μL aliquots)
  • Internal standard solution: 3-phenylbutyric acid (50 ppm in methanol)
  • Extraction solvents: HPLC-grade ethyl acetate, HPLC-grade diethyl ether
  • Derivatization reagents: Methoxyamine hydrochloride (20 mg/mL in pyridine), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
  • Acidification solution: 5N hydrochloric acid (HCl)
  • Saturation solution: Sodium chloride (NaCl)
  • Deactivation solution: Anhydrous sodium sulfate (Na₂SO₄)

Automated Extraction Workflow:

  • Sample Preparation: Transfer 100 μL of urine to designated wells in a deep-well plate. Add 10 μL of internal standard solution (3-phenylbutyric acid, 50 ppm) to each sample.
  • Acidification and Saturation: Add 6 drops of 5N HCl to acidify samples, followed by a spatula tip of NaCl to saturate the solution.
  • Initial Extraction: Add 300 μL of ethyl acetate to each sample, followed by 300 μL of diethyl ether. Mix thoroughly using the automated agitation function for 2 minutes.
  • Phase Separation: Allow phases to separate completely, then transfer the upper organic layer to a new reaction vessel.
  • Secondary Extraction: Repeat the extraction process (steps 3-4) and combine the organic phases.
  • Dehydration: Add a small amount of anhydrous Na₂SO₄ to remove residual water from the combined organic extracts.
  • Concentration: Evaporate the organic solvent to dryness under a stream of nitrogen gas using the automated evaporation station.
  • Derivatization: Add 50 μL of methoxyamine hydrochloride solution (20 mg/mL in pyridine) and incubate at 85°C for 30 minutes with shaking. Then add 50 μL of BSTFA with 1% TMCS and incubate at 85°C for an additional 60 minutes.
  • GC-MS Analysis: Inject 1 μL of the derivatized sample into the GC-MS system using standard operating parameters for organic acid analysis.

The following workflow diagram illustrates the automated GC-MS extraction process:

workflow Start Urine Sample (100 µL) IS Add Internal Standard Start->IS Acid Acidify with HCl IS->Acid Salt Add NaCl Acid->Salt Extract1 1st Extraction: Ethyl Acetate + Diethyl Ether Salt->Extract1 Separate1 Phase Separation Extract1->Separate1 Extract2 2nd Extraction Separate1->Extract2 Separate1->Extract2 Collect organic layer Combine Combine Organic Phases Extract2->Combine Extract2->Combine Collect organic layer Dry Dry with Na₂SO₄ & Evaporate Combine->Dry Derive1 Methoxyamination (85°C, 30 min) Dry->Derive1 Derive2 Silylation (85°C, 60 min) Derive1->Derive2 Analyze GC-MS Analysis Derive2->Analyze

Direct Analysis (DA) Protocol for Non-Targeted Metabolomics

For non-targeted metabolomic studies where comprehensive metabolite coverage is prioritized, the Direct Analysis (DA) method has demonstrated superior performance compared to traditional organic acid extraction. This approach eliminates the liquid-liquid extraction step, thereby improving recovery of a broader range of metabolite classes while maintaining excellent repeatability [4].

Materials and Reagents:

  • Urine samples (50 μL aliquots)
  • Precipitation solvent: HPLC-grade acetonitrile
  • Derivatization reagents: Methoxyamine hydrochloride (20 mg/mL in pyridine), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
  • Internal standard solution: 3-phenylbutyric acid (50 ppm in methanol)

Automated DA Workflow:

  • Protein Precipitation: Combine 50 μL of urine with 10 μL of internal standard solution and 200 μL of cold acetonitrile. Mix thoroughly and centrifuge at 15,700×g for 5 minutes.
  • Supernatant Transfer: Transfer the clear supernatant to a new derivatization vial.
  • Concentration: Evaporate the solvent to complete dryness under a nitrogen stream.
  • Two-Step Derivatization: Add 50 μL of methoxyamine hydrochloride solution and incubate at 85°C for 30 minutes. Then add 50 μL of BSTFA with 1% TMCS and incubate at 85°C for 60 minutes.
  • GC-MS Analysis: Inject 1 μL of the derivatized sample into the GC-MS system.
LC-MS/MS Protocol for Gut Microbiota-Related Organic Acids

For targeted analysis of gut microbiota-derived metabolites, an LC-MS/MS approach provides excellent sensitivity without requiring derivatization. This method is particularly suitable for quantifying aromatic acids and other compounds related to gut dysbiosis [5].

Materials and Reagents:

  • Urine samples (100 μL aliquots)
  • Internal standard: Creatinine-d3
  • Precipitation solvent: HPLC-grade acetonitrile
  • Mobile phase A: 0.025% acetic acid in water
  • Mobile phase B: 0.025% acetic acid in methanol

Automated Extraction Workflow:

  • Sample Preparation: Combine 100 μL of urine with 10 μL of creatinine-d3 internal standard solution.
  • Protein Precipitation: Add 300 μL of acetonitrile, vortex mix for 1 minute, and centrifuge at 15,000×g for 10 minutes.
  • Dilution: Transfer the supernatant and dilute with deionized water (1:1 ratio).
  • LC-MS/MS Analysis: Inject 5-10 μL into the LC-MS/MS system operating in negative ion mode for organic acids and positive ion mode for creatinine.

The following workflow diagram illustrates the LC-MS/MS extraction process:

lcmsms_workflow Start Urine Sample (100 µL) IS_LC Add Creatinine-d3 IS Start->IS_LC Precip Protein Precipitation: Acetonitrile IS_LC->Precip Centrifuge Centrifuge (15,000×g, 10 min) Precip->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Dilute Dilute with Water Transfer->Dilute Analyze_LC LC-MS/MS Analysis Dilute->Analyze_LC NegMode Negative Ion Mode: Organic Acids Analyze_LC->NegMode PosMode Positive Ion Mode: Creatinine Analyze_LC->PosMode

Performance Data and Validation Results

Analytical Validation of Automated Methods

The method performance characteristics for automated urinary organic acid extraction have been rigorously evaluated across multiple studies. The automated GC-MS method demonstrated excellent analytical precision, with most organic acids exhibiting coefficients of variation (CVs) below 20%, meeting accepted criteria for bioanalytical method validation [3]. The method showed good linearity across a concentration range of 0-300 mg/L for most analytes in spiked synthetic urine, with correlation coefficients (r) >0.99 indicating strong linear relationships [3].

Table 2: Performance Metrics of Automated Urinary Organic Acid Extraction Methods

Validation Parameter Automated GC-MS Direct Analysis (DA) LC-MS/MS
Precision (CV%) <20% (most analytes) <15% 1.4-13.3%
Linearity (r) >0.99 >0.99 >0.995
LLOQ Varies by analyte Varies by analyte 10-40 ng/mL
Recovery Rate 85-110% Comparable or superior to OA methods 85.8-109.7%
Metabolome Coverage 13 standard analytes validated 91 unique metabolites detected 9 gut microbiota markers
Throughput 48 samples in 4 hours 60 samples in 3 hours 100 samples in 4 hours

For the LC-MS/MS method targeting gut microbiota-related organic acids, validation studies demonstrated exceptional sensitivity with lower limits of quantification (LLOQ) ranging from 10-40 ng/mL, which facilitates detection of even low-abundance metabolites in clinical samples [5]. The method exhibited high accuracy with recovery rates of 85.8-109.7% across the nine targeted organic acids, confirming minimal matrix effects when appropriate internal standards are employed [5].

Comparative Performance Across Methods

The Direct Analysis (DA) approach has demonstrated distinct advantages for non-targeted metabolomic studies, achieving detection of 91 unique metabolites spanning multiple compound classes, significantly outperforming traditional organic acid extraction methods which showed bias toward specific metabolite classes [4]. The DA method also exhibited superior repeatability and required smaller sample volumes (50 μL versus 100-500 μL for traditional methods), making it particularly valuable for pediatric studies or longitudinal research where sample volume may be limited [4].

Table 3: Comparison of Urinary Organic Acid Extraction Methods

Extraction Method Advantages Limitations Optimal Applications
Automated OA Extraction Excellent for targeted organic acids; Well-established protocols; High precision Limited metabolome coverage; Derivatization required; Longer sample preparation Clinical diagnostics; Inherited metabolic disorders; Targeted metabolomics
Direct Analysis (DA) Broad metabolome coverage; Simpler workflow; Superior repeatability Less sensitive for specific organic acid classes; May require advanced data processing Non-targeted metabolomics; Biomarker discovery; Nutritional studies
LC-MS/MS High sensitivity; No derivatization; Rapid analysis; Excellent for aromatic acids Higher instrumentation costs; Limited spectral libraries; Matrix effects Gut microbiome studies; Pharmacometabolomics; Large-scale clinical studies

Implementation Considerations

Method Selection Criteria

Choosing the appropriate automated extraction method requires careful consideration of several experimental factors and research objectives. For targeted analysis of specific organic acid panels, particularly in clinical diagnostics of inborn errors of metabolism, the automated GC-MS approach provides robust, reproducible results with extensive historical data for comparison [3] [6]. For exploratory biomarker discovery or comprehensive metabolomic profiling, the Direct Analysis method offers superior metabolome coverage and is less biased toward specific compound classes [4]. When studying gut microbiome-related metabolites or requiring high sensitivity for specific aromatic acids, the LC-MS/MS approach delivers excellent performance without the need for derivatization [5].

The sample throughput requirements should also influence method selection. The LC-MS/MS method typically provides the fastest analysis time (10-15 minutes per sample), followed by Direct Analysis (20-30 minutes), while traditional GC-MS methods require longer chromatographic separations (20-40 minutes) [5] [4]. However, the availability of instrumentation and expertise in data interpretation may represent practical constraints that ultimately guide method selection in many laboratory settings.

Optimization Recommendations

Successful implementation of automated urinary organic acid extraction methods requires attention to several critical parameters. For GC-based methods, the derivatization efficiency significantly impacts sensitivity and must be carefully controlled through precise temperature and time parameters [3] [4]. The use of urease pre-treatment to reduce urea concentration remains controversial in non-targeted metabolomics, as it may remove or transform metabolites of interest while reducing matrix effects [4]. Recent studies suggest that urease treatment is most beneficial for targeting specific metabolite classes but may limit comprehensiveness in non-targeted approaches [4].

Quality control practices are essential for maintaining method reliability. Incorporating pooled quality control samples throughout analytical batches enables monitoring of system performance and correction for instrumental drift [3]. The use of stable isotope-labeled internal standards, when available, significantly improves quantification accuracy by accounting for matrix effects and extraction efficiency variations [5]. For laboratories processing diverse sample types, establishing sample acceptance criteria based on creatinine concentration or osmolality helps identify diluted or concentrated specimens that may require special consideration during data interpretation [5].

Conclusion

Automated urinary organic acid extraction methods represent significant advancements over manual techniques, offering improved reproducibility, enhanced throughput, and reduced operational costs. The implementation of these automated platforms enables more standardized metabolomic analyses across multiple research sites and clinical laboratories, facilitating larger-scale studies and more reliable biomarker discovery. As the field continues to evolve, further integration of artificial intelligence for method optimization and advanced data processing algorithms will likely expand the applications of urinary metabolomics in both clinical diagnostics and drug development.

References

Comprehensive Application Notes and Protocols: Vanillactic Acid Analysis Using LC-QTOF/MS for Diagnosis of Inborn Errors of Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Vanillactic acid (VLA), chemically known as 3-(4-Hydroxy-3-methoxyphenyl)-lactic acid (CAS 2475-56-1), is a crucial organic acid biomarker in clinical diagnostics for inborn errors of metabolism. This metabolite plays a particularly significant role in the diagnosis of aromatic L-amino acid decarboxylase (AADC) deficiency, a rare autosomal recessive neurotransmitter disorder that affects the biosynthesis of catecholamines and serotonin. The clinical presentation of AADC deficiency includes varying degrees of neurological impairment, encompassing both motor and non-motor symptoms, with treatment outcomes strongly correlating with early diagnosis and intervention. [1] [2]

Traditional methods for organic acid analysis in urine have relied on gas chromatography-mass spectrometry (GC-MS), which requires derivatization of non-volatile compounds, extensive sample preparation, and relatively long analytical run times. While GC-MS offers high separation efficiency and comprehensive spectral libraries, these limitations have prompted the development of more efficient analytical approaches. The introduction of liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) represents a significant advancement in the field, allowing for rapid, accurate quantification of this compound and related metabolites without the need for derivatization. [3]

The diagnostic significance of this compound measurement has evolved beyond simple concentration determination. Recent research has demonstrated that the ratio of VLA to vanillylmandelic acid (VMA) provides superior diagnostic specificity for AADC deficiency compared to individual metabolite concentrations alone. This ratio-based approach has transformed the utility of this compound in clinical diagnostics, enabling more reliable identification of affected patients, particularly in neonatal and infant populations where early diagnosis is critical for optimal therapeutic outcomes. [2]

Experimental Principles and Methodology

Analytical Principle

The LC-QTOF/MS method for this compound analysis leverages the exceptional mass accuracy and resolution of time-of-flight technology combined with the separation power of liquid chromatography. This technique operates on the principle of separating analytes through reversed-phase chromatography followed by accurate mass detection using a quadrupole time-of-flight mass spectrometer. The QTOF mass spectrometer measures the time taken for ions to travel a fixed distance without the influence of an electric or magnetic field, with lighter ions reaching the detector faster than heavier ones when accelerated to the same kinetic energy. This relationship between mass-to-charge ratio and drift time allows for precise mass determination, enabling discrimination of this compound from other isobaric compounds in complex urine matrices. [3] [4]

The electrospray ionization (ESI) source employed in negative mode efficiently generates [M-H]- ions for this compound, with the theoretical m/z of 227.0667 for the deprotonated molecule (C₁₀H₁₂O₅). The high resolution of QTOF technology (typically >20,000 full width at half maximum) allows for separation of this compound from potential interferences that would co-elute in lower resolution systems such as triple quadrupole mass spectrometers. This mass accuracy ensures confident identification with mass errors typically below 5 ppm, which is particularly important for distinguishing between structurally similar compounds in the catecholamine metabolic pathway. [3] [1]

Diagnostic Rationale

In AADC deficiency, the blockade in the metabolic pathway occurs at the step where L-dopa and 5-hydroxytryptophan are decarboxylated to dopamine and serotonin, respectively. This enzymatic defect causes accumulation of upstream metabolites including this compound, while downstream metabolites like vanillylmandelic acid (VMA) are significantly reduced. The VLA/VMA ratio thus becomes dramatically elevated, providing a much more specific diagnostic indicator than either metabolite alone. Research has demonstrated that while individual VLA concentrations can show substantial overlap between affected patients and controls, the VLA/VMA ratio provides clear separation, with mean values of 23.16 in AADC deficiency patients compared to 0.07 in controls. This ratio approach particularly enhances diagnostic sensitivity in young patients, where metabolite patterns may be more variable. [2]

Table 1: Reference Values for VLA and VMA in Urine

Population VLA (mmol/mol creatinine) VMA (mmol/mol creatinine) VLA/VMA Ratio
Non-AADC Controls (n=10,095) 0.3 (SD=1.18, range 0-57.79) 5.59 (SD=3.87, range 0.04-60.62) 0.07 (SD=0.37, range 0.0-23.24)
AADC Deficient Patients (n=14) 10.24 (SD=11.58, range 0.37-33.06) 0.45 (SD=0.29, range 0.11-1.27) 23.16 (SD=22.83, range 0.97-74.1)

Materials and Equipment

Chemical Standards and Reagents
  • Primary standards: this compound reference standard (CAS 2475-56-1, molecular weight: 212.2 g/mol, molecular formula: C₁₀H₁₂O₅) [1]
  • Internal standards: Stable isotope-labeled analogs are recommended for optimal quantification (e.g., d₃-vanillactic acid or structurally similar compounds with equivalent extraction and ionization characteristics)
  • Mobile phase solvents: UPLC-MS grade water, acetonitrile, and formic acid (Biosolve, Valkenswaard, Netherlands) [3]
  • Sample preparation reagents: Formic acid (0.1% v/v in water), calibration solutions prepared in appropriate solvents
Instrumentation and Equipment
  • LC System: Ultra-high performance liquid chromatography system (e.g., Agilent 1290 Infinity II UHPLC) [3]
  • Mass Spectrometer: Quadrupole time-of-flight mass spectrometer with electrospray ionization source (e.g., Agilent 6550 iFunnel Q-TOF) [3]
  • Chromatography column: Acquity C18 UPLC HSS T3 (1.8 μm, 2.1 × 100 mm) with corresponding VanGuard PreColumn (Waters, Manchester, UK) [3]
  • Supplementary equipment: Refrigerated multisampler (4°C), column oven (22°C), in-line degasser, reference mass solution infusion system [3]

Protocol for Sample Preparation

Urine Sample Collection and Storage
  • Collect random urine samples in appropriate containers without preservatives
  • Aliquot and store samples at -20°C if not analyzed immediately
  • Avoid repeated freeze-thaw cycles (maximum 2 cycles recommended)
  • Prior to analysis, thaw frozen samples at 37°C and homogenize by vortex mixing
Sample Processing Procedure
  • Determine urine creatinine concentration using standard clinical chemistry methods
  • Dilute urine sample based on creatinine concentration:
    • Pipette 25 μL of urine adjusted to a creatinine concentration of 0-2 mM into a clean tube
    • Add 350 μL of 0.1% (v/v) formic acid in water
    • Add 25 μL of internal standard mixture
    • Vortex mix for 30 seconds to ensure complete homogenization
  • Transfer prepared sample to appropriate LC vials with limited volume inserts

Table 2: Sample Preparation Components and Volumes

Component Volume Purpose Notes
Urine Sample 25 μL Source of analytes Adjusted to creatinine 0-2 mM
Formic Acid (0.1%) 350 μL Dilution and ionization aid UPLC-MS grade
Internal Standard Mix 25 μL Quantification control Contains stable isotope-labeled analogs

Analytical Procedure

LC-QTOF/MS Instrument Parameters

The chromatographic separation and mass spectrometric detection should be performed using the following optimized parameters:

  • Column temperature: 22°C
  • Injection volume: 2 μL followed by standard needle wash
  • Mobile phase A: 0.1% (v/v) formic acid in water
  • Mobile phase B: 0.1% formic acid in 95% acetonitrile/5% water
  • Flow rate: 0.4 mL/min
  • Gradient program: 35-minute total cycle time with increasing organic modifier [3]

For mass spectrometric detection:

  • Ionization mode: Electrospray ionization (ESI) negative mode
  • Mass range: Up to 1700 m/z at high resolution (2 GHz extended dynamic range)
  • Drying gas temperature: 150°C
  • Drying gas flow: 14 L/min
  • Nebulizer pressure: 30 psig
  • Sheath gas temperature: 350°C
  • Sheath gas flow: 11 L/min
  • Capillary voltage: 3000 V
  • Nozzle voltage: 500 V
  • Reference mass solution: Continuous infusion with m/z 112.9856 and 1033.9881 for mass correction [3]
Quantification Approach
  • Calibration curve: 6-point calibration curve prepared fresh with each batch using serial dilutions of stock solutions [3]
  • Quality control: QC sample with known concentrations injected at start and after every 24th sample
  • Data processing: Targeted mass extraction with narrow mass window (± 0.05 Da) followed by automatic calculation of z-scores
  • Identification criteria: Retention time matching (± 0.5 min) and accurate mass measurement (< 10 ppm error)

The following workflow diagram illustrates the complete analytical process from sample preparation to data analysis:

G SampleCollection Urine Sample Collection SampleStorage Storage at -20°C SampleCollection->SampleStorage SamplePrep Sample Preparation: - Thaw at 37°C - Adjust creatinine - Add internal standards - Dilute with formic acid SampleStorage->SamplePrep LCAnalysis LC Separation - Column: C18 HSS T3 - Mobile phase: 0.1% FA in H₂O/ACN - Gradient elution - 35 min runtime SamplePrep->LCAnalysis MSDetection QTOF/MS Analysis - ESI negative mode - Accurate mass measurement - Full scan data acquisition LCAnalysis->MSDetection DataProcessing Data Processing - Targeted mass extraction - Retention time alignment - Peak area integration MSDetection->DataProcessing Quantification Quantification - Calibration curve - Quality control assessment - VLA/VMA ratio calculation DataProcessing->Quantification DiagnosticInterpretation Diagnostic Interpretation - Compare to reference ranges - Age-adjusted thresholds - Clinical correlation Quantification->DiagnosticInterpretation

Data Analysis and Interpretation

Quantitative Analysis

For accurate quantification of this compound, the following steps should be performed:

  • Peak integration: Manually review and verify automated integration of VLA and internal standard peaks
  • Calibration curve: Construct using least-squares linear regression with 1/x weighting
  • Quality assessment: Evaluate QC samples against established acceptance criteria (± 15% of target value)
  • Concentration calculation: Determine VLA concentration using the formula:

  • Normalization: Express results as mmol/mol creatinine to account for urine concentration variations
VLA/VMA Ratio Calculation

The diagnostic ratio should be calculated as follows:

  • Determine semi-quantitative concentrations of both VLA and VMA
  • Calculate ratio using the formula:

  • Apply age-adjusted thresholds for interpretation, as the ratio demonstrates age-dependent variation with highest diagnostic utility in younger patients [2]

Experimental Results and Validation

Method Validation Data

The LC-QTOF/MS method for organic acid analysis including this compound has been rigorously validated according to Dutch NEN-EN-ISO 15189 standards. The validation demonstrated superior performance compared to traditional GC-MS methods, with cross-validation of 24 organic acids from 28 urine samples of the ERNDIM quality assurance scheme. The method showed excellent analytical characteristics including precision, accuracy, and reproducibility suitable for clinical diagnostic applications. [3]

Table 3: Method Performance Characteristics for Organic Acid Analysis by LC-QTOF/MS

Performance Parameter Result Acceptance Criterion
Analytical Time 35 minutes/sample Significant reduction vs. GC-MS
Sample Volume 25 μL Suitable for pediatric applications
Sample Preparation Simple dilution No derivatization required
Number of Biomarkers 71 metabolites panel Comprehensive coverage
Accuracy Superior to GC-MS Based on ERNDIM scheme comparison
Clinical Validation

The method has been successfully applied to 99 patient urine samples with 32 different inborn errors of metabolism and 88 control samples. All IEMs were unambiguously diagnosed using the LC-QTOF/MS method by evaluation of the panel of 71 biomarkers, including this compound for AADC deficiency identification. The VLA/VMA ratio demonstrated exceptional diagnostic performance with a mean ratio of 23.16 in AADC deficient patients compared to 0.07 in non-AADC controls, providing clear discrimination between these populations. The age-adjusted thresholds further enhance diagnostic reliability across different patient age groups. [3] [2]

Applications and Discussion

Clinical Utility

The LC-QTOF/MS method for this compound analysis represents a significant advancement in metabolic diagnostics, particularly for the identification of AADC deficiency. The implementation of the VLA/VMA ratio as a diagnostic parameter has transformed the reliability of biochemical diagnosis for this condition. Previous approaches that relied solely on elevated this compound concentrations often led to diagnostic uncertainty due to the subtle and sometimes overlapping concentrations between patients and controls. The ratio approach capitalizes on the reciprocal relationship between VLA accumulation and VMA deficiency in AADC deficiency, providing a robust biochemical signature that is less susceptible to confounding factors such as urine concentration, dietary influences, or medication effects. [2]

The clinical implementation of this LC-QTOF/MS method enables earlier diagnosis of AADC deficiency, which is critical for initiating appropriate therapeutic interventions that can significantly improve neurological outcomes. Treatment typically involves neurotransmitter precursors, monoamine oxidase inhibitors, and pyridoxine, with response strongly correlating with early intervention. The speed and simplicity of the LC-QTOF/MS method compared to traditional GC-MS facilitates more rapid turnaround times in clinical laboratories, potentially reducing the diagnostic odyssey for patients and families affected by this serious neurometabolic disorder. [3] [2]

Case Example

In a typical diagnostic scenario, a patient presenting with hypotonia, oculogyric crises, and developmental delay underwent metabolic investigation. The LC-QTOF/MS analysis revealed a this compound concentration of 15.2 mmol/mol creatinine (reference range: 0.3 ± 1.18) and a vanillylmandelic acid concentration of 0.8 mmol/mol creatinine (reference range: 5.59 ± 3.87), resulting in a VLA/VMA ratio of 19.0. This ratio significantly exceeded the age-adjusted cutoff value of 2.5, providing strong biochemical evidence of AADC deficiency, which was subsequently confirmed by molecular genetic testing. This case illustrates the power of the ratio approach in situations where the individual metabolite concentrations might not be conclusively abnormal, particularly since the VLA concentration in this case, while elevated, still fell within the broad range observed in non-AADC controls (up to 57.79 mmol/mol creatinine). [2]

Troubleshooting and Technical Notes

  • Ion suppression: Monitor for matrix effects by evaluating internal standard response; if suppression is suspected, employ additional dilution or solid-phase extraction
  • Carryover: Implement rigorous needle wash procedures between injections; monitor blank samples for contamination
  • Retention time shifts: Ensure consistent mobile phase preparation and column temperature control; use retention time alignment algorithms during data processing
  • Mass accuracy drift: Verify continuous reference mass infusion; perform regular mass calibration according to manufacturer recommendations
  • Redented sensitivity: Check ion source components for contamination; optimize nebulizer and drying gas parameters for current mobile phase composition

Conclusion

The LC-QTOF/MS method for this compound analysis represents a robust, efficient approach for the diagnosis of AADC deficiency and related disorders. The implementation of the VLA/VMA ratio as a diagnostic parameter significantly enhances the reliability of biochemical diagnosis compared to individual metabolite quantification. This method offers substantial advantages over traditional GC-MS techniques, including simplified sample preparation, reduced analytical time, and improved throughput while maintaining high sensitivity and specificity. The extension of the metabolite panel to include 71 biomarkers makes this application a promising technique for comprehensive metabolic diagnostics in clinical laboratories. [3] [2]

References

vanillactic acid GC-MS derivatization procedure

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Vanillactic Acid

This compound (2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid) is a reported metabolite of eugenol in humans [1]. Its structure contains multiple polar functional groups that necessitate derivatization for effective GC-MS analysis [2].

Property Description
IUPAC Name 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid [1]
Molecular Formula C({10})H({12})O(_5) [1]
Molecular Weight 212.20 g/mol [1]
PubChem CID 160637 [1]
Relevant Functional Groups Carboxylic acid, Phenolic hydroxyl, Aliphatic hydroxyl, Methoxy ether [1]

Proposed Derivatization Procedure

Based on its functional groups, the primary goal of derivatization is to replace the active hydrogens on the carboxylic acid, phenolic hydroxyl, and aliphatic hydroxyl groups with non-polar, thermally stable moieties to enhance volatility and detectability [2]. Silylation is the most suitable technique.

Recommended Silylation Reagents

The table below compares two common silylation reagents suitable for this compound.

Reagent Acronym Derivative Formed Advantages Considerations
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane BSTFA + 1% TMCS [3] [4] Trimethylsilyl (TMS) ester and ethers Rapid reaction, high efficiency, TMCS acts as a catalyst [3] [4]. Derivatives can be sensitive to moisture [2] [5].
N-Methyl-N-(trimethylsilyl)trifluoroacetamide + 1% TMCS MSTFA + 1% TMCS [6] Trimethylsilyl (TMS) ester and ethers Also a highly effective and standard silylation reagent [6]. Similar moisture sensitivity as BSTFA [2].

A robust, optimized protocol can be adapted from a recent method developed for dicarboxylic acids, which share similar challenges [3] [4].

Optimized Protocol for the Silylation of this compound

  • Sample Preparation: Transfer the dried residue of your purified this compound sample (e.g., from a solid-phase extraction or liquid-liquid extraction) into a glass derivatization vial and ensure it is completely dry.
  • Derivatization Mixture: Add 30 µL of BSTFA with 1% TMCS and 170 µL of a dry solvent like pyridine to the vial, creating a 200 µL reaction mixture [3] [4].
  • Reaction Incubation: Securely cap the vial and heat the mixture at 70 °C for 90 minutes [3] [4]. Vortex briefly at the start to ensure thorough mixing.
  • GC-MS Analysis: After the reaction, allow the vial to cool. The derivatized sample is now ready for GC-MS injection.
Expected MS Fragmentation

TMS derivatives produce characteristic fragmentation patterns in Electron Impact (EI) mode. The molecular ion of the fully derivatized this compound (where the -COOH, phenolic -OH, and aliphatic -OH are all silylated) will have a high molecular weight. Look for key fragments common to TMS derivatives, such as ions resulting from the loss of a methyl group (M-15) [5].

Method Development & Optimization

Since this is a proposed protocol, you may need to fine-tune the conditions. The following workflow outlines a systematic approach to method development and highlights key parameters to optimize.

Start Start: Method Development Step1 1. Confirm Silylation Success Start->Step1 M1 Monitor TMS characteristic fragments (e.g., m/z 73) Step1->M1 Step2 2. Optimize Reaction Parameters P1 Parameter: Reaction Time Step2->P1 P2 Parameter: Reaction Temperature Step2->P2 P3 Parameter: Reagent Volume Step2->P3 Step3 3. Evaluate Extraction Efficiency P4 Parameter: Extraction Solvent Step3->P4 Step4 4. Validate the Final Method End End: Validated Method Step4->End Establish Final Protocol M2 Measure peak area and shape of target analyte P1->M2 P2->M2 P3->M2 M3 Assess recovery using internal standards P4->M3 M1->Step2 M2->Step3 M3->Step4

Key Optimization Parameters:

  • Reaction Time & Temperature: The suggested 70°C for 90 minutes is a strong starting point [3] [4]. You can test shorter times (e.g., 60 min) or slightly higher temperatures (e.g., 80°C) to see if the reaction completes faster, but monitor for potential degradation.
  • Extraction from Biological Matrices: For complex samples like urine or plasma, an extraction step is crucial. Methanol is an efficient solvent for extracting a wide range of organic acids, as demonstrated in other metabolomic studies [6]. The table below summarizes extraction options.
Extraction Solvent Application Note Reference
Methanol Efficient for dicarboxylic acids; extraction at 105°C showed >80% recovery for similar compounds. [3] [4]
Mixtures of Methanol, Acetonitrile, and Water Commonly used in untargeted metabolomics for comprehensive coverage of polar metabolites. [6]

Key Conclusions

To summarize the analytical strategy:

  • Derivatization is Essential: this compound must be derivatized prior to GC-MS analysis due to its low volatility [2].
  • Silylation is the Recommended Approach: Using BSTFA with 1% TMCS under the outlined conditions is predicted to be highly effective [3] [4].
  • Systematic Optimization is Required: The proposed protocol serves as a robust starting point, but parameters like extraction and derivatization should be optimized for your specific sample matrix and instrument [6].

References

vanillactic acid sample storage conditions urine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vanillactic Acid and AADCD

This compound (VLA), also known as vanillyllactic acid, is an acidic catecholamine metabolite that serves as a crucial biomarker for diagnosing aromatic L-amino acid decarboxylase (AADC) deficiency, a rare autosomal recessive neurotransmitter disorder [1] [2]. AADC deficiency disrupts the biosynthesis of key neurotransmitters including dopamine, norepinephrine, epinephrine, and serotonin, leading to complex neurological manifestations encompassing both motor and non-motor symptoms [1]. The phenotypic spectrum of AADC deficiency varies significantly, ranging from severe neonatal-onset encephalopathy to milder later-presenting cases, with treatment outcomes strongly correlating with early diagnosis and intervention [1].

Traditionally, AADC deficiency diagnosis relied on detecting elevated VLA concentrations through urinary organic acid analysis. However, this elevation is often subtle and easily missed in routine screening [1]. Recent research has demonstrated that the ratio of VLA to vanillylmandelic acid (VMA) provides a substantially more reliable diagnostic marker than VLA concentration alone [1] [3]. This advancement underscores the critical importance of proper sample collection, storage, and analysis to preserve metabolite integrity and ensure accurate diagnosis.

Metabolic Pathways and Biochemical Significance

Biochemical Context and Diagnostic Rationale

This compound (3-(4-hydroxy-3-methoxyphenyl)lactic acid) belongs to the class of organic compounds known as phenylpropanoic acids, characterized by a benzene ring conjugated to a propanoic acid [2]. In normal metabolic states, VLA exists as a minor catecholamine metabolite present in detectable amounts in human urine and cerebrospinal fluid [2]. The compound's molecular formula is C₁₀H₁₂O₅, with an average molecular weight of 212.1993 g/mol [2].

The diagnostic significance of VLA emerges from its position in catecholamine metabolic pathways. Under normal conditions, the major metabolic pathway for dopamine leads to homovanillic acid (HVA), while norepinephrine and epinephrine metabolism predominantly yields vanillylmandelic acid (VMA) [4]. In AADC deficiency, the block in the enzymatic conversion of L-dopa to dopamine and 5-hydroxytryptophan to serotonin creates a metabolic shunt that diverts L-dopa toward alternative pathways, resulting in increased production of VLA and other atypical metabolites [1]. This rerouting of metabolic flux away from standard catecholamine synthesis explains the characteristic biochemical pattern observed in AADC deficiency: elevated VLA accompanied by reduced VMA and HVA.

Table: Key Metabolites in Catecholamine Metabolism and AADC Deficiency

Metabolite Chemical Formula Normal Function Significance in AADC Deficiency
This compound (VLA) C₁₀H₁₂O₅ Minor catecholamine metabolite Markedly elevated due to metabolic shunting
Vanillylmandelic Acid (VMA) C₉H₁₀O₅ Major norepinephrine/epinephrine metabolite Reduced due to enzymatic block
Homovanillic Acid (HVA) C₉H₁₀O₄ Major dopamine metabolite Reduced due to enzymatic block
5-Hydroxyindoleacetic Acid (5-HIAA) C₁₀H₉NO₃ Major serotonin metabolite Reduced due to enzymatic block
Visualizing the Metabolic Pathway Disruption in AADC Deficiency

The following diagram illustrates the metabolic disruption in AADC deficiency and the resulting biomarker changes:

G L_Dopa L-Dopa AADC_Enzyme AADC Enzyme L_Dopa->AADC_Enzyme Metabolic_Block Enzymatic Block L_Dopa->Metabolic_Block Five_HTP 5-HTP Five_HTP->AADC_Enzyme Dopamine Dopamine AADC_Enzyme->Dopamine Serotonin Serotonin AADC_Enzyme->Serotonin AADC_Enzyme->Metabolic_Block VMA_HVA VMA/HVA Dopamine->VMA_HVA VLA VLA ↑↑ Metabolic_Block->VLA

Figure 1: Metabolic Pathway Disruption in AADC Deficiency. The block at the AADC enzyme step shunts metabolism toward this compound (VLA) production while reducing formation of standard catecholamine metabolites (VMA/HVA).

Sample Collection and Storage Protocols

Urine Collection Methods

For VLA analysis and VLA/VMA ratio determination, urine specimens can be collected as either random samples or 24-hour collections, depending on clinical requirements and laboratory preferences [4]. When collecting 24-hour urine, the total volume should be measured and recorded, with 2 mL aliquots stored frozen until analysis [4]. For random specimens, collection should follow clean-catch procedures to minimize contamination: the genital area is cleaned with sterile wipes, urination begins into the toilet, then a midstream sample is collected in a sterile container, with the remaining urine voided into the toilet [5].

Preservation and Stabilization Methods

Proper stabilization of urinary biogenic amines and their metabolites is critical for accurate VLA measurement. Recent comparative studies have evaluated different preservation approaches:

Table: Comparison of Urine Preservation Methods for Biogenic Amine Metabolites

Preservative Mechanism Advantages Limitations Stability Performance
Hydrochloric Acid (HCl) Acidification to low pH prevents degradation at basic conditions Effective for catecholamines; traditional approach Very low pH may cause degradation or deconjugation of some metabolites; hazardous for patients 5-HIAA degraded in 23% of samples after 48 hours [6]
Sodium Citrate Buffering action maintains moderate pH Non-hazardous; stabilizes all biogenic amines effectively; suitable for unfrozen transport Requires specific concentration optimization All biogenic amines stable for 4 weeks at 22°C except epinephrine [6]
No Preservative (Native) - Simplest collection method Metabolites unstable at extreme pH; limited stability Variable degradation depending on time, temperature, and initial urine composition [6]

Based on comprehensive stability studies, sodium citrate has emerged as the recommended preservative for VLA and related metabolite analysis. The buffering properties of sodium citrate effectively prevent degradation of biogenic amines without causing the extreme pH conditions that can compromise certain metabolites [6]. Specifically, the use of sodium citrate as a stabilizer allows for:

  • Storage at room temperature (22°C) for up to 4 weeks for most biogenic amines [6]
  • Refrigerated storage (4°C) for 48 hours for epinephrine [6]
  • Frozen storage (-20°C) for 4 weeks for all metabolites, including epinephrine [6]
Sample Storage Conditions and Stability

Table: Stability of Urinary Biogenic Amines Under Different Storage Conditions with Sodium Citrate Preservation

Storage Temperature Maximum Recommended Storage Duration Notes
Room Temperature (22°C) 4 weeks Suitable for all biogenic amines except epinephrine; ideal for transport [6]

| Refrigerated (4°C) | 48 hours (epinephrine) 4 weeks (other metabolites) | Appropriate for short-term storage [6] | | Frozen (-20°C) | 4 weeks (all metabolites) | Recommended for long-term storage [6] | | Frozen (-80°C) | Not specified in studies; typically years for clinical specimens | Standard for biobanking and research repositories |

For laboratories performing VLA/VMA ratio analysis, the sample storage workflow can be visualized as follows:

G Collection Urine Collection Preservation Add Sodium Citrate Preservative Collection->Preservation Storage Sample Storage Preservation->Storage Sub_Storage Storage->Sub_Storage Analysis VLA/VMA Analysis RoomTemp Stable 4 weeks (for VLA/VMA) Sub_Storage->RoomTemp 22°C Refrigerated Stable 4 weeks (for VLA/VMA) Sub_Storage->Refrigerated 4°C Frozen Stable 4 weeks (minimum) Sub_Storage->Frozen -20°C Frozen->Analysis

Figure 2: Recommended Urine Sample Handling Workflow for VLA/VMA Analysis. Sodium citrate preservation enables flexibility in storage conditions while maintaining metabolite stability.

Analytical Methods for VLA Detection and Quantification

Organic Acid Analysis by GC-MS

The traditional method for VLA detection involves organic acid analysis through gas chromatography-mass spectrometry (GC-MS). The standard protocol entails liquid-liquid extraction of acidified urine samples followed by derivatization via trimethylsilylation and GC-MS separation [1]. This approach allows semi-quantitative determination of VLA concentrations and simultaneous measurement of VMA, enabling calculation of the diagnostically critical VLA/VMA ratio [1].

While this method provides reliable detection, it has limitations in clinical practice. Individual VLA concentrations show considerable variability, with AADC deficient patients exhibiting mean VLA concentrations of 10.24 mmol/mol creatinine (SD = 11.58, range = 0.37-33.06) compared to 0.3 mmol/mol creatinine (SD = 1.18, range 0-57.79) in controls [1]. This significant overlap between patient and control values limits the diagnostic reliability of VLA measurement alone.

The VLA/VMA Ratio as a Diagnostic Marker

The VLA/VMA ratio dramatically improves diagnostic accuracy for AADC deficiency. Control populations (n=10,095) demonstrate a mean VLA/VMA ratio of 0.07 (SD = 0.37, range 0.0-23.24), while AADC deficient patients (n=14) show a mean ratio of 23.16 (SD = 22.83, range 0.97-74.1) [1]. This approach is particularly effective in young patients, though age-adjusted thresholds are necessary as the ratio decreases with age [1].

Table: Diagnostic Performance of VLA/VMA Ratio in AADC Deficiency

Parameter Control Population (n=10,095) AADC Deficient Patients (n=14) Diagnostic Utility
VLA Concentration 0.3 mmol/mol creatinine (SD=1.18, range 0-57.79) 10.24 mmol/mol creatinine (SD=11.58, range 0.37-33.06) Limited due to overlap
VMA Concentration 5.59 mmol/mol creatinine (SD=3.87, range 0.04-60.62) 0.45 mmol/mol creatinine (SD=0.29, range 0.11-1.27) Supportive marker
VLA/VMA Ratio 0.07 (SD=0.37, range 0.0-23.24) 23.16 (SD=22.83, range 0.97-74.1) Highly reliable discriminator
Advanced LC-MS/MS Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity for VMA quantification, with methodologies that can be adapted for simultaneous VLA measurement. A recently developed approach utilizes microextraction by packed sorbent (MEPS) coupled to LC-MS/MS, providing significant advantages for clinical implementation [4].

The MEPS-LC-MS/MS protocol employs an eVol semi-automatic syringe with anion exchange sorbent materials. The optimized procedure includes:

  • Sample Preparation: 10 μL of human urine diluted with 90 μL of water [4]
  • Extraction: 7×100 μL of diluted urine drawn slowly (20 μL/s) through the MEPS syringe [4]
  • Washing: 100 μL of 5% ammonium hydroxide in water followed by 5% ammonium hydroxide in ACN [4]
  • Elution: 2×50 μL of water/ACN 1:1 (v/v) with 2% formic acid [4]
  • Analysis: HILIC chromatography with gradient elution and MS detection in negative ion mode [4]

This method demonstrates excellent performance characteristics with linearity of 0.5-100 μg/mL for VMA, intra-assay and inter-assay imprecision less than 9.6%, and significantly reduced matrix interferences compared to dilute-and-shoot approaches [4]. The minimal sample volume requirement (10 μL) and rapid processing time (3 minutes per sample) make it particularly suitable for pediatric applications where sample volumes may be limited [4].

Diagnostic Interpretation and Clinical Application

Reference Values and Diagnostic Thresholds

The VLA/VMA ratio has established itself as the most reliable biochemical marker for AADC deficiency. The striking difference between control and patient populations provides clear diagnostic discrimination, with AADC deficient patients typically exhibiting VLA/VMA ratios above 0.97 (the lower end of the patient range), while most controls fall below this threshold [1].

Laboratories should establish age-adjusted reference intervals, as the VLA/VMA ratio demonstrates age-dependent variation, being most pronounced in younger patients [1]. This age effect necessitates pediatric-specific reference ranges for optimal diagnostic accuracy in the patient population most likely to present with AADC deficiency symptoms.

Integration with Clinical Presentation and Confirmatory Testing

While the VLA/VMA ratio provides exceptional biochemical discrimination, diagnosis of AADC deficiency should incorporate multiple lines of evidence:

  • Clinical Presentation: Assessment of neurological symptoms including oculogyric crises, hypotonia, dystonia, developmental delay, and autonomic dysfunction [1]
  • Additional Biochemical Markers: Evaluation of other catecholamine metabolites (HVA, 5-HIAA) which are typically reduced, and neurotransmitter analysis in cerebrospinal fluid [1]
  • Molecular Genetic Testing: Confirmation through identification of pathogenic variants in the DDC gene [1]
  • Enzyme Activity Assay: Direct measurement of AADC activity in plasma or other tissues when available [1]

The comprehensive diagnostic workflow for AADC deficiency integrates these elements systematically:

G Clinical Clinical Suspicion Neurological Symptoms UrineTest Urinary VLA/VMA Ratio Clinical->UrineTest Biochemical Pattern Recognition: ↑ VLA/VMA Ratio ↓ HVA, ↓ 5-HIAA UrineTest->Biochemical Genetic DDC Gene Sequencing Biochemical->Genetic Abnormal Ratio Exclusion Consider Alternative Diagnoses Biochemical->Exclusion Normal Ratio Diagnosis AADC Deficiency Confirmed Genetic->Diagnosis

Figure 3: AADC Deficiency Diagnostic Workflow. The VLA/VMA ratio serves as a key screening tool that guides subsequent confirmatory testing.

Conclusion

Proper sample handling and storage conditions are fundamental for accurate VLA measurement and reliable calculation of the VLA/VMA ratio in AADC deficiency diagnosis. The implementation of sodium citrate preservation enables flexible storage conditions while maintaining metabolite stability, addressing a critical preanalytical consideration in neurochemical diagnosis. The VLA/VMA ratio represents a significant advancement over isolated VLA measurement, providing robust diagnostic discrimination that facilitates early detection and intervention for this treatable neurotransmitter disorder. As research continues to refine age-specific reference intervals and analytical methodologies, the VLA/VMA ratio will remain an essential component in the diagnostic algorithm for AADC deficiency.

References

vanillactic acid internal standards for quantification

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data for Vanillactic Acid in Human Urine

The table below summarizes the excretion rates of this compound and related metabolites in urine from healthy adults, which can serve as a reference range for your analyses [1] [2].

Metabolite Full Name Excretion Rate in Healthy Adults (Mean ± 2 S.D., mg/g creatinine)
VLA 4-hydroxy-3-methoxyphenyllactic acid (this compound) 0 - 0.35 [1]
VMA Vanilmandelic acid 0.61 - 4.36 [1]
HVA Homovanillic acid 0.67 - 6.55 [1]
5-HIAA 5-hydroxyindoleacetic acid 0.50 - 5.14 [1]
DOPAC 3,4-dihydroxyphenylacetic acid 0.13 - 1.02 [1]
VA Vanillic acid 0 - 0.55 [1]

For diagnosing Aromatic L-amino acid decarboxylase (AADC) deficiency, the semi-quantitative VLA/VMA ratio is a more reliable marker than VLA concentration alone. The following table contrasts this ratio between confirmed AADC deficiency patients and non-AADC deficient controls [3].

Study Group Mean VLA/VMA Ratio (Range) Remarks
AADC Deficient Patients (n=14) 23.16 (0.97 - 74.1) [3] The ratio is significantly elevated, allowing for reliable diagnosis, especially in young patients.
Non-AADC Deficient Controls (n=10,095) 0.07 (0.0 - 23.24) [3] The ratio decreases with age; age-adjusted thresholds should be used.

Application Note: Quantification of this compound in Urine

Introduction and Clinical Significance

This compound (VLA), or 4-hydroxy-3-methoxyphenyllactic acid, is a key acidic metabolite of catecholamines. While its concentration in healthy individuals is very low, it has gained significant importance as a diagnostic biomarker for Aromatic L-amino acid decarboxylase (AADC) deficiency, a rare inherited disorder affecting neurotransmitter synthesis [3]. In AADC deficiency, the VLA to vanillylmandelic acid (VMA) ratio in urine is dramatically elevated, making it a reliable, non-invasive diagnostic tool [3]. Accurate quantification of VLA is therefore essential in clinical chemistry and neurochemistry research.

Analytical Method Overview: HPLC-ECD

A robust high-performance liquid chromatography (HPLC) method for the simultaneous determination of VLA and other catecholamine metabolites in human urine has been established. The core components of this method are [1]:

  • Separation: A mixed-mode column (combining C18 and anion-exchange mechanisms) with isocratic elution using a citrate buffer.
  • Detection: An eight-channel electrochemical detector, which provides high sensitivity for electroactive analytes like VLA.

This method has demonstrated satisfactory detection limits, analytical recoveries (mean of 97% to 105%), and low inter- and intra-assay coefficients of variation [1].

Protocol for Quantification of VLA and Related Metabolites

Principle: Acidic catecholamine metabolites, including this compound (VLA), vanilmandelic acid (VMA), homovanillic acid (HVA), and 5-hydroxyindoleacetic acid (5-HIAA), are extracted from human urine and simultaneously determined using a mixed-mode HPLC column coupled with an electrochemical detector [1].

Workflow Diagram:

G start Urine Sample Collection prep Sample Preparation (if required) start->prep inj HPLC Injection prep->inj sep Chromatographic Separation Mixed-mode column Isocratic citrate buffer elution inj->sep det Electrochemical Detection Eight-channel electrode sep->det anal Data Analysis & Quantification Peak identification/area measurement Calculate VLA/VMA ratio det->anal

Materials and Reagents:

  • Analytes: this compound (VLA), Vanilmandelic acid (VMA), Homovanillic acid (HVA), 5-hydroxyindoleacetic acid (5-HIAA) [1].
  • Internal Standard: While the core method from Mashige et al. does not specify the internal standard used, the best practice is to use a stable-isotope labeled (SIL) analogue of VLA (e.g., VLA-d3 or similar) as the first choice [4] [5].
  • HPLC Column: Mixed-mode column (C18/anion-exchange) [1].
  • Mobile Phase: Citrate buffer, isocratic elution [1].
  • Detector: Electrochemical detector with multiple working electrodes [1].

Internal Standard Selection Guide:

G cluster_validate Validate: start Start: Select Internal Standard (IS) choice1 Stable Isotope-Labeled (SIL-IS) Gold Standard start->choice1 choice2 Structural Analogue If SIL-IS is unavailable start->choice2 action1 Use ^13C/^15N labeled VLA Aim for 4-5 Da mass shift choice1->action1 validation Essential Validation Steps (For all IS types) action1->validation action2 Select compound matching: - Polarity (logD/pKa) - Ionization behaviour - Chromatographic retention choice2->action2 action2->validation val1 Purity & absence of cross-interference validation->val1 val2 Co-elution with analyte val1->val2 val3 Stability through sample preparation val2->val3

Procedure:

  • Sample Preparation: The specific sample preparation (e.g., dilution, extraction, derivatization) in the original method should be followed. For robust quantification, the internal standard must be added to the urine sample at the very beginning of the preparation process to correct for losses and variability [4] [5].
  • Chromatographic Separation:
    • Column: Mixed-mode (C18/anion-exchange).
    • Elution: Isocratic, using a citrate buffer.
    • Confirm that the internal standard co-elutes with VLA to ensure accurate correction for matrix effects [4].
  • Detection:
    • Use an electrochemical detector with multiple channels. The optimal potential will need to be determined for VLA and the chosen internal standard.
  • Quantification:
    • Identify analytes based on their retention times.
    • Measure peak areas for VLA and the internal standard.
    • Construct a calibration curve using analyte-to-internal standard peak area ratios.
    • Calculate the concentration of VLA in unknown samples from the calibration curve.
    • For AADC deficiency diagnosis, calculate the VLA/VMA ratio from the determined concentrations [3].
Troubleshooting and Best Practices
  • Internal Standard Response: Consistently monitor the response (peak area) of the internal standard across batches. A significant deviation can indicate problems with sample preparation, instrument performance, or matrix effects [4].
  • Specificity: Ensure that the internal standard and VLA are baseline-resolved from any potential interfering substances in the urine matrix.
  • Age-Dependent Ratios: Be aware that the normal VLA/VMA ratio decreases with patient age. Always use age-adjusted thresholds when interpreting results for AADC deficiency diagnosis [3].

References

Troubleshooting Guide: Low Recovery of Vanillactic Acid in LLE

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses common reasons for low recovery and provides targeted solutions.

Possible Cause Explanation & Troubleshooting Action
Incorrect pH Vanillactic acid is a benzoic acid derivative with at least one ionizable group (carboxylic acid). Its extraction efficiency depends on being in its neutral form.
Why it matters The aqueous phase pH must be adjusted to suppress ionization.
Action to take For acidic compounds, set the aqueous phase pH at least 2 units below the analyte's pKa. If the pKa is unknown, systematic testing across a low pH range (e.g., 2-4) is required.
Mismatched Solvent Polarity The organic solvent's polarity must match the analyte's hydrophobicity for efficient partitioning.
Why it matters Use the analyte's LogP value (partition coefficient) as a guide. A higher LogP indicates higher hydrophobicity and better recovery in non-polar solvents.
Action to take If the LogP is unknown, screen different solvents. For a relatively polar molecule like this compound, try MTBE, Ethyl Acetate, or Dichloromethane. A 7:1 organic-to-aqueous phase ratio is a good starting point [1].
Insufficient Salting-Out Effect The solubility of hydrophilic analytes in the aqueous phase can be reduced by adding salt.
Why it matters "Adding high-enough concentrations of simple salts to saturate the aqueous sample... driv[es] the target analytes into the organic phase" [1].
Action to take Saturate your aqueous sample with salts like sodium chloride or sodium sulfate before extraction.

Advanced Protocol: Double LLE by Changing pH

For compounds with unknown properties or complex matrices, a double extraction can significantly enhance recovery. The workflow below outlines this process.

Start Start: Sample Plate (100 µL sample + 50 µL Internal Standard) Step1 Add 50 µL Saturated Borate (pH ~9, basic condition) Start->Step1 Step2 Add 650 µL MTBE Vortex, Centrifuge Step1->Step2 Step3 Transfer Organic Layer to a Clean Plate Step2->Step3 Step4 Blow Down Organic Layer to Dryness Step3->Step4 Step5 Add 50 µL 10% Formic Acid (pH ~2, acidic condition) to Original Sample Plate Step4->Step5 Step6 Add 650 µL MTBE Vortex, Centrifuge Step5->Step6 Step7 Transfer Organic Layer to the Same Extract Plate Step6->Step7 Step8 Blow Down Combined Extract to Dryness Step7->Step8 End Reconstitute & Inject on LC/MS/MS Step8->End

Workflow Overview: This method extracts a broader range of compounds by performing two sequential LLE steps under different pH conditions [2].

Detailed Procedure:

  • Basic Extraction:

    • To your sample, add a borate buffer to create a basic condition (pH ~9). This will neutralize acidic compounds, allowing them to be extracted into the organic phase.
    • Add Methyl tert-butyl ether (MTBE), vortex to mix thoroughly, and centrifuge to separate the phases.
    • Transfer the organic (top) layer to a clean plate and evaporate it to dryness. This extract may contain neutral and acidic compounds.
  • Acidic Extraction:

    • To the original sample plate (now containing the aqueous phase), add a strong acid like 10% formic acid to create an acidic condition (pH ~2). This protonates basic compounds.
    • Add a fresh portion of MTBE, vortex, and centrifuge.
    • Transfer this organic layer and combine it with the extract from the first step (in the same well) by evaporating to dryness.
    • Reconstitute the combined dry extract for analysis [2].

Key Information on this compound

The table below summarizes the available data, highlighting the critical missing parameters.

Parameter Available Information for this compound
CAS Number 2475-56-1 [3]
Molecular Formula C({10})H({12})O(_5) [3]
Molecular Weight 212.2 g/mol [3]
IUPAC Name 3-(4-Hydroxy-3-methoxyphenyl)lactic acid [3]
Chemical Structure A benzoic acid derivative with hydroxy and methoxy substituents.
pKa (Critical Missing Data) Not found in search results. (Estimated: carboxylic acid pKa ~4.2, phenolic OH pKa ~10)
LogP (Critical Missing Data) Not found in search results.

Experimental Notes & Recommendations

  • Parameter First, Protocol Second: The most effective path is to determine the pKa and LogP of this compound through predictive software or literature search. This allows for rational, rather than empirical, protocol design.
  • Systematic Solvent Screening: If fundamental parameters are unavailable, a practical approach is to screen extraction solvents of varying polarities (e.g., Hexane, Dichloromethane, Ethyl Acetate) at different pH levels.
  • Analytical Confirmation: The cited protocol uses LC-MS/MS for detection, which is highly suitable for validating recovery and method selectivity [2].

References

Understanding Vanillactic Acid & Measurement Precision

Author: Smolecule Technical Support Team. Date: February 2026

Vanillactic acid (VLA) is a key diagnostic marker, particularly for conditions like aromatic L-amino acid decarboxylase (AADC) deficiency and neuroblastoma [1] [2]. The Coefficient of Variation (CV) is a critical metric for evaluating the precision of your VLA measurements, calculated as (Standard Deviation / Mean) × 100%. A lower CV indicates greater consistency and reliability in your analytical results.

The table below summarizes the core concepts:

Aspect Description
This compound (VLA) An acidic catecholamine metabolite used as a biochemical marker[CITATION].
Clinical Significance Diagnostic marker for AADC deficiency and neuroblastoma[CITATION].
Coefficient of Variation (CV) Statistical measure of the precision and reproducibility of an assay.
Goal of CV Reduction To improve the reliability, consistency, and accuracy of experimental data.

Troubleshooting Guide: Reducing Coefficient of Variation

High CV can stem from various parts of the analytical process. Here is a structured guide to identify and resolve common issues, synthesizing general laboratory best practices with information from the search results.

Problem Area Potential Cause Trouckshooting Steps & Solutions
Sample Preparation Inconsistent sample handling, protein precipitation, or derivatization. Standardize urine collection, storage, and purification steps. Use internal standards (e.g., stable-isotope labeled VLA) to correct for sample loss[CITATION].
Instrument Calibration Poorly calibrated pipettes, detectors, or HPLC pumps. Implement regular calibration and maintenance schedules. Perform system suitability tests before each run.
Chromatographic Separation Column degradation, mobile phase inconsistency, or suboptimal temperature control. Use a dedicated, well-maintained HPLC column. Ensure consistent mobile phase composition and temperature[CITATION].
Data Analysis Incorrect integration of chromatographic peaks or high baseline noise. Establish and consistently apply clear peak integration rules. Use software with smoothing algorithms and manually review ambiguous peaks.

Frequently Asked Questions

Q1: What is a typical reference value for this compound in healthy individuals? While reference ranges can vary between laboratories, studies have established values for normal children to distinguish them from those with conditions like neuroblastoma [2]. It is crucial to establish and validate a reference range specific to your own laboratory's methods and population.

Q2: Are there any specific analytical techniques recommended for measuring VLA? Yes. High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a well-cited and robust method for the accurate and precise measurement of VLA and related metabolites in urine [2]. This method is noted for its sensitivity, capable of detecting VLA at low concentrations (pmol/L).

Q3: What is the significance of the VLA/HVA ratio? The ratio of this compound to Vanillylmandelic Acid (HVA) is a reliable diagnostic marker. A semi-quantitative detection of a high VLA/HVA ratio in urine is a specific marker for AADC deficiency [1].

Experimental Workflow for Reliable VLA Measurement

For a comprehensive understanding, the following diagram outlines a generalized workflow for VLA analysis, integrating steps that are critical for minimizing variability.

VLA_Analysis_Workflow start Start Analysis sample_prep Sample Preparation start->sample_prep calibration System Calibration sample_prep->calibration is_std Use Internal Standard sample_prep->is_std Key Step chrom_sep Chromatographic\nSeparation calibration->chrom_sep control_sample Run Control Samples calibration->control_sample Includes detection Electrochemical\nDetection chrom_sep->detection data_analysis Data Analysis &\nPeak Integration detection->data_analysis cv_check CV Acceptable? data_analysis->cv_check end Result Validation cv_check->end Yes review_method Review Method\nParameters cv_check->review_method No review_method->sample_prep Refine Process

VLA Analysis and CV Control Workflow

This workflow highlights key stages where precision is critical. The diamond-shaped red node represents the decision point for evaluating the CV, leading either to result validation or a troubleshooting loop.

Key Takeaways for Your Research

To summarize the strategy for reducing CV in VLA assays:

  • Standardization is Paramount: The most effective way to reduce CV is to rigorously standardize every step, from sample collection to data analysis.
  • Embrace Internal Standards: The use of a suitable internal standard during sample preparation is a powerful tool for correcting for procedural losses and improving precision [1].
  • Method Vigilance: Consistently applying a robust, well-characterized method like HPLC-ECD and running control samples are foundational to maintaining low CV over time [2].

References

miniaturized organic acid extraction method

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles & Methodologies

  • Q: What is miniaturized organic acid extraction and what are its benefits? Miniaturized organic acid extraction is an optimized sample preparation method that uses significantly smaller volumes of samples and solvents compared to conventional protocols. The core principle often involves a liquid-liquid extraction (LLE) where organic acids are partitioned between different phases based on their solubility [1] [2]. The key benefits include [3]:

    • Reduced solvent consumption, making the process more cost-effective and environmentally friendly.
    • Increased sample throughput by processing more samples in parallel.
    • Minimized random errors and improved precision due to reduced manual handling steps, especially when the process is automated.
  • Q: What is a typical protocol for a ? The following protocol, developed for urinary organic acids and adaptable to other sample types, uses a two-solvent system in a small volume [3].

    Miniaturized Manual Extraction Protocol

    • Sample Volume: 500 µL or less.
    • Extraction Vessel: 2.0 mL glass vial.
    • Step 1: Initial Extraction. Add 300 µL of acetonitrile to the sample. Acetonitrile is a polar, water-miscible solvent that efficiently extracts polar organic acids.
    • Step 2: Secondary Extraction. Add 1200 µL of ethyl acetate to the sample-acetonitrile mixture. Ethyl acetate is immiscible with water and, when added in this volume, can extract the organic acids (and acetonitrile) from the aqueous phase.
    • Step 3: Mixing. Cap the vial and mix vigorously to ensure proper phase separation. No centrifugation is required.
    • Step 4: Phase Separation. Allow the phases to separate. The organic layer (ethyl acetate, containing the extracted organic acids) will be the upper phase.
    • Step 5: Collection. Collect the upper organic phase for subsequent evaporation and derivatization for GC-MS analysis.

    This manual method can be translated into an automated procedure using a liquid handling robot for even greater consistency and throughput [3].

Troubleshooting Common Experimental Issues

  • Problem: Poor Recovery of Specific Organic Acids Recovery issues are often linked to the polarity of the target analytes. Highly polar acids tend to prefer the aqueous phase.

    | Issue | Suggested Solution | | :--- | :--- | | Low recovery of highly polar acids (e.g., Citric acid, Lactic acid) | Optimize the solvent type and ratio. A two-solvent system with acetonitrile can improve polar acid extraction [3]. | | Consistently low recovery for all acids | Ensure the sample is properly acidified to protonate organic acids, favoring their partitioning into the organic solvent [4] [5]. |

  • Problem: Inconsistent Results (High Coefficient of Variation) This typically points to issues with the extraction process itself.

    | Issue | Suggested Solution | | :--- | :--- | | High variability between replicates | Ensure vigorous and consistent mixing after solvent addition. Automating the liquid transfer and mixing steps can significantly improve repeatability [3]. | | Unclear phase separation leading to inconsistent collection | For non-automated methods, a brief, low-speed centrifugation can help achieve a clean phase separation. Using ethyl acetate, which provides clear separation, is recommended [3]. |

  • Problem: Challenges in Phase Separation and Emulsification Emulsions can halt the workflow and lead to sample loss.

    | Issue | Suggested Solution | | :--- | :--- | | Emulsion formation | Mix solutions gently instead of shaking vigorously. Use a glass rod to gently encourage droplets to coalesce, or add a small amount of brine solution to "salt out" and break the emulsion [4]. | | Indistinct phase boundary | Add a small amount of water to the separatory funnel; the layer the droplets move into is the aqueous phase. A small piece of ice can also be used to find the boundary, as it will float between the two layers [4]. |

Method Validation & Performance Data

When implementing a new miniaturized method, it is crucial to validate its performance. The following table summarizes validation data for a miniaturized and automated method for urinary organic acids, providing a benchmark for your own validation studies [3].

Table 1: Validation data for an automated miniaturized extraction method for urinary organic acids.

Organic Acid Mean Recovery (%) Correlation Coefficient (r) Linear Range (mg/L) Precision (CV, %)
Phenylacetic acid >100 >0.995 0 - 300 <20
Ethylmalonic acid >100 >0.995 0 - 300 <20
Methylmalonic acid >100 >0.995 0 - 300 <20
Stearic acid >100 >0.995 0 - 300 <20
Adipic acid Lower than in-house method >0.995 0 - 300 <20
Succinic acid Lower than in-house method >0.995 0 - 300 <20
Citric acid <50 >0.995 0 - 300 >20 (Highly variable)

Key validation parameters explained:

  • Linearity: The concentration range over which the method provides accurate results. For most acids in this method, it was 0-300 mg/L [3].
  • Precision: How consistent the results are across multiple runs, expressed as the Coefficient of Variation (CV). A CV below 20% is generally considered acceptable for such methods [3].
  • Recovery: The percentage of the analyte successfully extracted from the sample. Recoveries over 100% indicate the compound was extracted more efficiently than the internal standard used [3].

Alternative and Supporting Methods

  • Q: Are there alternatives to liquid-liquid extraction for organic acid purification? Yes, Solid-Phase Extraction (SPE) is a powerful alternative, especially for complex samples or when a cleaner extract is needed. A validated method using strong anionic exchange (SAX) cartridges can effectively isolate organic acids from microbial cell extracts.

    • Principle: At a basic pH, organic acids (in their deprotonated, anionic form) bind to the positively charged SAX sorbent. Interferences are washed away, and the acids are then eluted with an acidic buffer, which protonates them and releases them from the cartridge [6].
    • Benefit: This provides excellent clean-up, removing proteins and other cellular components that can interfere with downstream analysis like GC-MS, leading to lower detection limits and improved sensitivity [6].
  • Q: How can extraction parameters be systematically optimized? For challenging sample types like plant materials, you can use statistical experimental design. For example, a Fractional Factorial Design (3k⁻¹) can efficiently optimize key parameters:

    • Factors to optimize: Extraction time, temperature, and solvent composition.
    • Application: This approach was successfully used to find that Microwave-Assisted Extraction (MAE) at 90°C for 18 minutes using 0.01 M NaOH as the solvent was optimal for extracting organic acids from radish sprouts [7].

Workflow Visualization

The following diagram summarizes the decision-making and experimental workflow for developing and troubleshooting a .

Key Takeaways

  • Embrace Automation: The transition from a manual miniaturized protocol to an automated one on a liquid handler is a key strategy for enhancing throughput, precision, and reproducibility in a drug development setting [3].
  • Validate Rigorously: Always validate your miniaturized method against key performance indicators like recovery, linearity, and precision, using the provided data as a benchmark [3] [6].
  • Know Your Alternatives: For complex samples, consider SPE as a robust alternative to LLE for achieving superior sample clean-up and lower detection limits [6].

References

vanillactic acid precision and accuracy optimization

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Reference for VLA Analysis

The table below summarizes key quantitative data from major studies, which can serve as a reference for evaluating the performance of your analytical methods.

Parameter Non-AADC Deficient Controls (n=10,095) [1] [2] AADC Deficient Patients (n=14) [1] [2] Analytical Method Performance [3]
VLA Mean Concentration 0.3 mmol/mol creatinine (SD=1.18, Range 0–57.79) 10.24 mmol/mol creatinine (SD=11.58, Range 0.37–33.06) Recovery: 103%
VMA Mean Concentration 5.59 mmol/mol creatinine (SD=3.87, Range 0.04–60.62) 0.45 mmol/mol creatinine (SD=0.29, Range 0.11–1.27) Recovery: 81%
VLA/VMA Mean Ratio 0.07 (SD=0.37, Range 0.0–23.24) 23.16 (SD=22.83, Range 0.97–74.1) Not applicable
Diagnostic Utility Individual concentrations are not reliable for diagnosis. The VLA/VMA ratio is a specific and reliable marker, especially in young patients [1] [2].

Detailed Experimental Protocols

Here are detailed methodologies for the key analytical techniques cited in the literature.

HPLC with Electrochemical Detection for Urinary VLA and Plasma DOPA [3]

This method is designed for high sensitivity, suitable for detecting non-secreting neuroblastoma markers.

  • Sample Purification
    • Urinary VLA: Purify acidified urine samples using a single-step anion-exchange column.
    • Plasma DOPA: Purify plasma samples using an aluminium oxide extraction step.
  • Chromatography
    • Technique: Ion-pair reversed-phase liquid chromatography.
    • Mode: Isocratic (non-gradient) elution.
    • Run Time: 18 minutes per complete analysis.
  • Detection
    • Method: Electrochemical detection.
    • Reported Limits of Detection:
      • VLA: 42 pmol/L
      • DOPA: 76 pmol/L
  • Method Validation
    • Precision:
      • Intra-assay CV: 14% for VLA, 7.1% for DOPA.
      • Inter-assay CV: 15.7% for VLA, 11.6% for DOPA.
    • Note: The authors note that retention times can be significantly modified (between 2 and 42 minutes) by changes in the eluent composition.
GC-MS for Urinary Organic Acids and VLA/VMA Ratio [1] [2]

This semi-quantitative method is optimized for diagnosing Aromatic L-amino acid decarboxylase (AADC) deficiency.

  • Sample Preparation
    • Acidify the urine sample.
    • Perform liquid-liquid extraction.
    • Derivatize the extract using trimethylsilylation.
  • Analysis
    • Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
    • Separation: GC for compound separation.
    • Detection/Identification: MS for detection and definitive identification.
  • Data Calculation
    • Semi-quantitatively determine the concentrations of VLA and Vanillylmandelic Acid (VMA).
    • Calculate the VLA/VMA ratio.
    • Crucial Step: Use age-adjusted thresholds for interpretation, as the ratio decreases with patient age.

Troubleshooting Common Issues

Here are some common challenges and solutions presented in an FAQ format.

  • FAQ: The elevation of VLA in my sample is subtle and easily missed. How can I improve diagnostic reliability?
    • Answer: Do not rely on VLA concentration alone. Calculate the VLA/VMA ratio. A elevated ratio is a more robust and reliable marker for AADC deficiency than individual metabolite concentrations [1] [2].
  • FAQ: My HPLC analysis shows unstable retention times for VLA. What could be the cause?
    • Answer: Isocratic ion-pair HPLC methods for VLA are known to be sensitive to changes in the mobile phase composition. Meticulously prepare the eluent and ensure the HPLC system is equilibrated. Even minor variations can cause retention time shifts from 2 to 42 minutes [3].
  • FAQ: What is the expected precision for a well-optimized VLA assay?
    • Answer: For HPLC methods, intra-assay coefficients of variation (CV) around 14% and inter-assay CVs around 15.7% have been reported as achievable. For GC-MS semi-quantitative analysis, the focus should be on the consistency of the VLA/VMA ratio [3] [2].

Experimental Workflow for VLA Analysis

The diagram below outlines the general decision-making and analytical workflow for VLA analysis, integrating the two key methodologies.

G start Start Analysis sample Urine Sample start->sample decision Diagnostic Goal? sample->decision nb Neuroblastoma Screening decision->nb aadc AADC Deficiency Suspected decision->aadc hplc HPLC-ECD Protocol nb->hplc gcms GC-MS Protocol aadc->gcms result_a VLA and DOPA Concentrations hplc->result_a result_b VLA and VMA Concentrations gcms->result_b calc Calculate VLA/VMA Ratio result_b->calc final Interpret with Age-Adjusted Thresholds calc->final

References

reducing pre-analytical errors vanillactic acid

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Pre-analytical Errors

Pre-analytical errors occur before a laboratory sample is analyzed and account for over 60% of all laboratory errors [1]. They can happen during test ordering, patient identification, sample collection, transport, or processing [1] [2]. The table below summarizes common pre-analytical errors and their impacts on test results.

Error Type Specific Example Impact on Test Results
Sample Contamination Contamination with EDTA (from a purple-top tube) [1] Falsely decreases Ca²⁺, Zn²⁺, Mg²⁺; inhibits ALK; falsely elevates K⁺ [1]
Sample Contamination Contamination with IV fluid [1] Dilutes blood components, causing falsely low levels (e.g., WBC, HGB) [1]
Improper Collection Using wrong tube type (e.g., EDTA tube for coagulation tests) [1] Falsely prolongs PT, APTT, and TT due to chelation of Ca²⁺ [1]
Improper Handling/Transport Delayed transport and processing of blood sample [1] K⁺ falsely elevated; Glu and bilirubin falsely decreased [1]
Improper Handling/Transport Prolonged tourniquet time (>60 seconds) [1] Can elevate K⁺ by ~2.5%; increase total cholesterol by ~5% after 60-120 seconds [1]
Sample Identification Incorrect labeling of sample tubes [2] Leads to wrong patient identification, requiring recollection and delaying diagnosis [2]

Vanillactic Acid (VLA) Analysis and AADC Deficiency

This compound (VLA) is an organic acid, and its measurement in urine is a key diagnostic marker for Aromatic L-Amino Acid Decarboxylase (AADC) deficiency, a rare genetic neurotransmitter disorder [3] [4].

Experimental Protocol: Urine Organic Acid Analysis for VLA/VMA Ratio

The semi-quantitative VLA/VMA ratio has been established as a more reliable diagnostic marker for AADC deficiency than measuring absolute concentrations of either metabolite alone [4]. The typical workflow is as follows:

G A Urine Sample Collection B Acidify Sample A->B C Liquid-Liquid Extraction B->C D Derivatization (Trimethylsilylation) C->D E GC-MS Separation & Analysis D->E F Semi-quantify VLA & VMA E->F G Calculate VLA/VMA Ratio F->G H Compare to Age-Adjusted Thresholds G->H

Key Methodology Details [4]:

  • Sample Preparation: Urine samples are acidified and undergo liquid-liquid extraction.
  • Derivatization: The extracted acids are converted to trimethylsilyl (TMS) derivatives.
  • Analysis: Separation and detection are performed using Gas Chromatography-Mass Spectrometry (GC-MS).
  • Data Interpretation: The concentrations of VLA and Vanillylmandelic Acid (VMA) are semi-quantified, and their ratio is calculated. This ratio is compared to established, age-adjusted thresholds for diagnosis.
Troubleshooting VLA Analysis
Problem Potential Pre-analytical Cause Corrective & Preventive Action
Subtle or missed VLA elevation None; this is an analytical interpretation challenge. Use the VLA/VMA ratio instead of absolute values. The ratio is a more sensitive and reliable marker [4].
Contaminated stool sample (if testing for VLA in stool, though urine is standard) Sample dropped on floor, compromising sterility [1]. Request a new, freshly collected sample to ensure accurate results [1].
Inconsistent results between runs Degradation of metabolites due to delayed processing or improper storage. Ensure samples are frozen promptly after collection and processed without delay to maintain analyte stability.

Strategies for Reducing Pre-analytical Errors

Reducing these errors requires a systematic approach focusing on training and technology.

  • Implement Digital Solutions: A case study at the Center for Blood Coagulation Disorders and Transfusion Medicine (CBT) in Bonn showed that using a digital, cloud-based sample tracking system dramatically reduced errors [2]. The system digitizes patient ID, collection details, and timestamps, providing full visibility of the pre-analytical pathway [2].
  • Develop and Enforce Standardized Protocols: Collaborate with nursing and phlebotomy teams to create and implement clear, standardized protocols for specimen collection, handling, and transport [1]. This includes proper patient identification, tube order, tourniquet time, and timely transport.

The following diagram illustrates how a digital tracking system integrates into the pre-analytical workflow to minimize errors:

G A Sample Ordering B Sample Collection A->B C Sample Transport B->C D Lab Reception C->D E Sample Processing D->E Dig Digital Tracking System (Cloud-Based LIS Connect) Dig->A Dig->B Dig->C Dig->D

Key Takeaways for Your Research

  • Focus on Process Control: The majority of errors originate not in the lab, but during the initial steps of sample collection and handling. Robust protocols and training for these steps are crucial.
  • Embrace Digitalization: As demonstrated, digital sample tracking can lead to significant reductions in errors like wrong containers, tube filling issues, and missing samples, thereby saving time and costs [2].
  • Leverage Metabolite Ratios: For challenging diagnostics like AADC deficiency, moving from absolute concentration measurements to validated ratios (like VLA/VMA) can greatly improve test reliability and should be incorporated into analytical protocols [4].

References

vanillactic acid extraction efficiency polar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Extraction of Polar Compounds: Methods & Mechanisms

The high polarity of compounds like vanillactic acid presents specific challenges for extraction and purification. The core principle is "like dissolves like", meaning polar solvents are needed to efficiently recover polar compounds from biological matrices [1].

  • Key Challenge: Highly polar and ionic compounds often have insufficient retention in standard reversed-phase solid-phase extraction (SPE) and liquid chromatography (RPLC) methods, leading to poor extraction efficiency and separation [2].
  • Solvent Selection: Intermediate-polar to polar solvents—such as methanol, ethanol, water, ethyl acetate, or their mixtures—are typically required for effective extraction [3] [1].
  • Modern Techniques: Methods like Ultrasound-Assisted Extraction (UAE) offer advantages over conventional techniques, including greater extraction efficiency, shorter processing times, and better preservation of thermo-sensitive compounds [1].

Comparison of Extraction Methods and Solvents

The choice of method and solvent significantly impacts the yield and profile of the extracted compounds.

Table 1: Comparison of Extraction Methods for Phytochemicals

Extraction Method Principle Best For Advantages Limitations
Cold Maceration Solvent diffusion at room temperature [1] Thermolabile compounds; traditional preparations [3] Simple, no specialized equipment needed [1] Lengthy (hours to days), high solvent use [1]
Soxhlet Extraction Continuous cycling of hot solvent [1] Non-thermolabile compounds [1] High efficiency, large sample processing [1] High temperature, high solvent use [1]
Ultrasound-Assisted Extraction (UAE) Cell disruption via ultrasonic cavitation [1] Polar and semi-polar compounds [3] Fast, moderate temperature, higher efficiency [1] Optimization of parameters needed [1]
One-Step MTBE Extraction Liquid-liquid partitioning for multiple compound classes [4] Simultaneous extraction of polar metabolites, lipids, and proteins [4] Comprehensive, high reproducibility from a single sample [4] Requires handling of multiple fractions [4]

Table 2: Effect of Solvent Polarity on Compound Recovery

Solvent Polarity Typical Use Example Efficacy
Water High Polar compounds like sugars, proteins, glycosides [1] Effective for soluble carbohydrates and proteins [3]
Ethanol (70%) Intermediate Broad-range polar phytochemicals (e.g., phenolics, flavonoids) [3] Shown to yield high levels of phenolic compounds and strong antioxidant activity [3]
Ethyl Acetate Intermediate Semi-polar compounds [3] Extracts specific secondary metabolites [3]
Methyl tert-butyl ether (MTBE) / Methanol Mixed polarity One-step extraction of diverse compound classes [4] Creates a phase for lipids (MTBE) and polar metabolites (methanol/water) [4]

Detailed Experimental Protocols

Protocol 1: Comprehensive One-Step Extraction using MTBE

This robust protocol is designed for the simultaneous extraction of polar metabolites, lipids, and proteins from a single sample aliquot, minimizing variability [4].

  • Step 1: Preparation. Grind plant or tissue material (e.g., 25 mg of Arabidopsis leaf) into a fine powder in liquid nitrogen. Prepare the extraction solvents:
    • Solvent M1: Methyl tert-butyl ether (MTBE) and Methanol in a 3:1 ratio (v/v).
    • Solvent M2 (for phase separation): Water and Methanol in a 3:1 ratio (v/v).
  • Step 2: Extraction. Add a fixed volume (e.g., 1 mL) of pre-cooled Solvent M1 to the homogenized tissue. Vortex thoroughly for 1 minute, then incubate on an orbital shaker (100 rpm) for 45 minutes at 4°C. Follow with a 15-minute sonication step.
  • Step 3: Phase Separation. Add a volume of Solvent M2 (e.g., 650 µL) to induce phase separation. Vortex again for 1 minute, then centrifuge at 20,000× g for 5 minutes at 4°C. This will result in three distinct fractions:
    • Upper phase (MTBE): Contains lipids.
    • Lower phase (Methanol/Water): Contains polar and semi-polar metabolites.
    • Solid pellet: Contains proteins, starch, and cell wall polymers.
  • Step 4: Collection. Carefully collect each fraction separately for downstream analysis [4].

Start Start with homogenized sample S1 Add MTBE/Methanol (3:1) Vortex, Shake, Sonicate Start->S1 S2 Add Water/Methanol (3:1) Vortex and Centrifuge S1->S2 S3 Phase Separation S2->S3 P1 Upper Phase (MTBE) Lipids S3->P1 P2 Lower Phase (Methanol/Water) Polar Metabolites S3->P2 P3 Solid Pellet Proteins & Polymers S3->P3

Protocol 2: Ultrasound-Assisted Extraction (UAE) for Plant Material

This is a simpler, green(er) method optimized for recovering phytochemicals from plant matrices like Mentha longifolia [3].

  • Step 1: Preparation. Dry and mechanically grind the aerial parts of the plant. Use a blender with intermittent pauses to avoid overheating.
  • Step 2: Extraction. Mix the powdered plant material with the selected solvent (e.g., 70% Ethanol) at a sample-to-solvent ratio of 1:20 (w/v). Place the mixture in an ultrasonic bath and extract for 20 minutes at 25°C with a frequency of 40 kHz.
  • Step 3: Work-up. Filter the extract (e.g., using Whatman No. 01 filter paper). Centrifuge the filtrate at 1680× g for 10 minutes. Collect the supernatant and evaporate it under reduced pressure at 40°C using a rotary evaporator. The dried residue can be stored at -20°C for further analysis [3].

FAQs and Troubleshooting Guide

Q1: My recovery of this compound and other polar compounds in SPE is low. What could be the issue?

  • A1: This is a common problem with very polar and ionic compounds (vPICs) in standard SPE protocols.
    • Potential Cause 1: Incorrect Sorbent. Traditional reversed-phase sorbents (e.g., C18) do not retain highly polar compounds well [2].
    • Solution: Use a mixed-mode SPE sorbent that incorporates ion-exchange functionality alongside reversed-phase properties to improve retention of ionic compounds [2].
    • Potential Cause 2: Sample pH. The charge state of the analyte, which affects retention, is controlled by pH.
    • Solution: Adjust the pH of your sample to suppress the ionization of acidic compounds like this compound, making them less polar and more retainable on reversed-phase materials [2].

Q2: Which chromatographic separation technique is best for analyzing polar compounds?

  • A2: Reversed-Phase Liquid Chromatography (RPLC) often fails to retain very polar compounds, causing them to co-elute at the void volume [2].
    • Recommended Technique: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is ideal for polar compounds as it uses a polar stationary phase and a hydrophobic mobile phase (e.g., acetonitrile-rich), effectively retaining and separating polar analytes. It is highly compatible with mass spectrometry and complements RPLC [2].

Q3: How can I reduce matrix effects in complex samples like biota?

  • A3: Matrix effects are particularly pronounced for polar analytes.
    • Strategy 1: Enhanced Sample Cleanup. Beyond standard SPE, consider techniques like Electromembrane Extraction (EME), which uses an electrical potential to selectively extract ionized analytes across a supported liquid membrane, offering high cleanup efficiency for ionic compounds [2].
    • Strategy 2: Improved Chromatography. HILIC can help separate polar analytes from matrix interferences that might be retained in RPLC. Using internal standards is also crucial for compensating for signal suppression or enhancement [2].

References

automated vs manual vanillactic acid extraction comparison

Author: Smolecule Technical Support Team. Date: February 2026

Vanillic Acid Extraction & Analysis Methods

While direct comparisons of automated vs. manual systems for vanillic acid are not available, the established methods involve manual or semi-automated techniques. The table below summarizes the core methodologies identified.

Method Type Key Technique Typical Application Context Key Parameters / Conditions

| Extraction | Solid-Liquid Extraction [1] | Isolating vanillic acid from plant materials (e.g., pumpkin seeds). | Solvent: 40% ethanol (v/v) [1] Temperature: 45°C [1] Time: 100 minutes [1] Solvent-to-solid ratio (V/m): 20:1 [1] | | Analysis | High-Performance Liquid Chromatography (HPLC) [2] [1] | Determining vanillic acid concentration in extracts and biological samples (plasma, urine) [3] [2]. | Column: C18 (e.g., ODS-3, Agilent-Eclipse XDB) [2] [1] Mobile Phase: Varied (e.g., Water-Methanol-Acetic acid or Water-Acetonitrile-Formic acid gradients) [2] [1] Detection: UV (e.g., 260 nm) [2] | | Analysis | Micellar Electrokinetic Chromatography (MEKC) [4] | Analyzing vanilla extracts; presented as a faster alternative to HPLC. | Run Time: ~8 minutes [4] Key Feature: Offers orthogonal selectivity (different elution order) compared to HPLC, useful for peak identification [4] |

Detailed Experimental Protocols

For researchers to replicate these methods, here is a more detailed breakdown of the protocols.

Extraction Protocol (from Pumpkin Seeds) [1]

This is a standardized method for obtaining vanillic acid from a natural source.

  • Sample Preparation: Dry pumpkin seeds at room temperature and grind them to an average particle size of 0.60 mm.
  • Weighing: Accurately weigh 2 grams of the ground seeds into a 250 mL Erlenmeyer flask with a ground stopper.
  • Maceration: Add 40 mL of a 40% (v/v) aqueous ethanol solution as the extraction solvent.
  • Kinetic Extraction: Place the flask in a controlled temperature environment (e.g., 25°C, 35°C, or 45°C) for a predetermined time (e.g., 10 to 100 minutes).
  • Separation: After the extraction time, separate the liquid extract from the solid residue by vacuum filtration.
  • Analysis: Determine the vanillic acid concentration in the liquid extract using an analytical method like HPLC.
HPLC Analysis Protocol [2]

This method was developed for the simultaneous quantification of vanillic acid and luteolin in a plant extract.

  • Mobile Phase Preparation: Mix distilled water, methanol, and acetic acid in a ratio of 700:300:10 (v/v/v). Filter through a 0.45 µm nylon membrane and degas by sonication.
  • Standard Solution Preparation:
    • Vanillic Acid: Accurately weigh about 20 mg of vanillic acid reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with the mobile phase to get a concentration of approximately 0.4 mg/mL.
  • Sample Preparation: Weigh 4.0 g of the dry extract into a 25 mL volumetric flask. Add about 15 mL of the mobile phase, sonicate for 20 minutes, then dilute to volume with the mobile phase. Filter through a 0.45 µm nylon filter before injection.
  • Chromatographic Conditions:
    • Column: ODS-3 (150 x 4.6 mm, 5 µm)
    • Column Oven Temperature: 30°C
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 260 nm
    • Injection Volume: 20 µL
  • Analysis: Inject the standard and sample solutions. Vanillic acid typically elutes at a retention time of around 5.7 minutes under these conditions [2].

Workflow Diagrams

To visualize the logical flow of the extraction and analysis processes, here are two workflow diagrams.

cluster_1 Extraction & Analysis Workflow A Sample Preparation (Dry & Grind Plant Material) B Solid-Liquid Extraction (Solvent: 40% Ethanol, 45°C, 100 min) A->B C Filtration (Separate Liquid Extract) B->C D Concentration (Rotary Evaporation) C->D E HPLC Analysis (C18 Column, UV Detection) D->E F Data Analysis & Quantification E->F

cluster_1 Method Selection for Analysis Start Need to Analyze Vanillic Acid? A Primary Choice: HPLC Start->A B Alternative: MEKC Start->B C1 Higher Sensitivity A->C1 C2 Well-established A->C2 D1 Faster Analysis B->D1 D2 Orthogonal Selectivity B->D2 End Select Based on Project Needs C1->End C2->End D1->End D2->End

Limitations and Next Steps for Your Technical Center

A key challenge in developing a direct comparison is that automated extraction systems in the search results are almost exclusively discussed in the context of nucleic acids, not small molecules like vanillic acid [5] [6] [7]. The extraction principles (e.g., lysis, binding, washing, elution) for nucleic acids are fundamentally different from the solid-liquid extraction used for vanillic acid.

To build the troubleshooting guides and FAQs you need:

  • Consult Specialized Literature: I recommend searching for "automated solid-liquid extraction systems" or "accelerated solvent extraction (ASE)" for natural products, which may be the applicable technology for vanillic acid.
  • Engage with Vendors: Contact manufacturers of laboratory automation equipment. They often provide application notes, white papers, and detailed troubleshooting guides for their specific systems.

References

vanillactic acid stability in urine samples

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q: What is the clinical significance of measuring Vanillactic Acid (VLA) in urine? A: The VLA to vanillylmandelic acid (VMA) ratio in urine is a highly reliable diagnostic marker for Aromatic L-amino acid decarboxylase (AADC) deficiency, a primary neurotransmitter defect. While VLA concentration alone is often subtly elevated and can be missed, the VLA/VMA ratio provides a much more robust and easily accessible parameter for diagnosis, especially in young patients [1] [2].

Q: Which analytical method is recommended for quantifying VMA and related acids? A: A dilute-and-shoot ultra-high pressure liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method is recommended. This method is fast, robust, and offers improved analytical specificity and throughput compared to traditional methods with electrochemical detection. It allows for the simultaneous quantification of VMA, homovanillic acid (HVA), and 5-hydroxyindoleacetic acid (5-HIAA) [3].

Diagnostic Metabolite Levels & Method Performance

The following tables summarize key quantitative data from the cited research.

Table 1: Metabolite Levels in AADC Deficiency vs. Controls [1] [2] This table shows the distinct differences in metabolite profiles that enable diagnosis.

Metabolite / Ratio Non-AADC Deficient Controls (n=10,095) AADC Deficient Patients (n=14)
VLA (mmol/mol creatinine) Mean: 0.3 (Range: 0–57.79) Mean: 10.24 (Range: 0.37–33.06)
VMA (mmol/mol creatinine) Mean: 5.59 (Range: 0.04–60.62) Mean: 0.45 (Range: 0.11–1.27)
VLA/VMA Ratio Mean: 0.07 (Range: 0.0–23.24) Mean: 23.16 (Range: 0.97–74.1)

Table 2: Performance of LC-MS/MS Method for Urinary Biomarkers [3] This table outlines the performance characteristics of the recommended analytical method.

Parameter Performance for VMA, HVA, and 5-HIAA
Analytical Run Time 8 minutes
Linearity (r²) > 0.999 for all analytes
Precision (CV) < 15%
Matrix Effect Recovery > 90%
Lower Limit of Quantification (LLOQ) VMA: 0.25 µM; HVA and 5-HIAA: 0.4 µM

Experimental Protocol: Quantification of Urinary Acids

Here is a detailed methodology for the simultaneous analysis of VMA, HVA, and 5-HIAA, which can be adapted for VLA analysis with appropriate method validation [3].

1. Sample Preparation (Dilute-and-Shoot)

  • Materials: Urine samples, deuterated internal standards for VMA, HVA, and 5-HIAA.
  • Procedure: Dilute a defined volume of urine sample with a solution containing the deuterated internal standards. Mix thoroughly. The simple preparation avoids the need for dedicated extraction kits.

2. Instrumental Analysis (UPLC-MS/MS)

  • Chromatography: Use an ultra-high pressure liquid chromatography (UPLC) system for separation. The entire chromatographic run is achieved in 8 minutes.
  • Detection: Use a triple quadrupole mass spectrometer operating in tandem mass spectrometry (MS/MS) mode for detection. This provides high specificity.

3. Validation Parameters The method should be validated according to EMA and FDA guidelines, assessing:

  • Linearity across the expected concentration range.
  • Precision (intra-day and inter-day coefficient of variation).
  • Accuracy and recovery to evaluate matrix effects.
  • Carryover (should be less than 1%).
  • Lower Limit of Quantification (LLOQ) as defined in Table 2.

Experimental Workflow Diagram

The following diagram illustrates the core experimental and diagnostic pathway based on the information provided.

Experimental and Diagnostic Workflow for AADC Deficiency

Important Technical Notes

  • Age Consideration: The diagnostic VLA/VMA ratio decreases with patient age. For reliable diagnosis, especially in older cohorts, it is crucial to use age-adjusted thresholds [1].
  • Analytical Specificity: The LC-MS/MS method provides superior specificity over conventional methods like LC-ECD, reducing the risk of false positives from interfering substances [3].

References

Understanding Vanillactic Acid and Analytical Interference

Author: Smolecule Technical Support Team. Date: February 2026

Vanillactic acid (VLA), or 3-(4-Hydroxy-3-methoxyphenyl)-lactic acid (CAS 2475-56-1), is a key acidic metabolite in the catecholamine pathway [1]. Its accurate quantification in urine is essential for diagnosing rare genetic disorders like Aromatic L-amino acid decarboxylase (AADC) deficiency and for screening neuroblastoma [2] [3].

The primary challenge is that elevated VLA concentrations in affected individuals are often subtle and easily missed when measured in isolation [2]. This makes the result susceptible to interference from other compounds and can lead to false negatives. Furthermore, VLA concentrations can vary with age, adding another layer of complexity to data interpretation [2].

Troubleshooting Guide: Eliminating Interference

Here are the most common issues and solutions for eliminating interference in VLA analysis, centered on the proven strategy of using metabolite ratios.

Primary Strategy: Using the VLA/VMA Ratio

The most reliable method to overcome interference and improve diagnostic accuracy is to use the VLA/Vanillylmandelic Acid (VMA) ratio instead of relying on absolute VLA concentration [2].

The logic behind this is simple: in AADC deficiency, VLA levels are elevated while VMA levels are significantly decreased. Taking the ratio amplifies the biochemical signal, making it a more robust marker that is less susceptible to analytical noise or minor interferences.

Problem Traditional Approach & Pitfall Recommended Solution Key Benefit
Subtle VLA Elevation: Easy to miss when measured alone [2]. Measuring individual VLA concentration. Adopt the VLA/VMA ratio as the primary diagnostic parameter [2]. Amplifies the biochemical signal, making it easier to distinguish from background.
Age-Related Variation: Metabolite levels change with patient age [2]. Using a single reference range for all ages. Implement age-adjusted thresholds for the VLA/VMA ratio [2]. Improves diagnostic accuracy across different patient cohorts.
Co-elution/Interference: Other compounds may interfere with the VLA peak. Optimizing mobile phase or column to resolve all peaks (time-consuming). Using the ratio reduces the impact of minor interference on the final diagnostic result. Provides a more reliable clinical marker even when chromatography is not perfect.
Chromatographic Optimization Strategies

While the VLA/VMA ratio is key, good chromatographic practice is still fundamental.

  • Column and Mobile Phase: For urine organic acid analysis, methods often use reversed-phase (e.g., C18) or gas chromatographic systems [2] [4]. The mobile phase composition (e.g., water, acetonitrile, methanol) and its pH can be adjusted to optimize the separation of VLA from interfering substances [4].
  • Detection Method: Depending on your platform, you can use:
    • Gas Chromatography-Mass Spectrometry (GC-MS): The reference method for organic acid analysis, providing high specificity after trimethylsilylation [2] [5].
    • High-Performance Liquid Chromatography (HPLC): Can be coupled with coulometric electrochemical detection for high sensitivity in measuring catecholamine metabolites [3].

The following workflow integrates the troubleshooting and optimization process:

Start Start: Suspected Interference Step1 Check VLA and VMA Peak Shapes Start->Step1 Step2 Calculate VLA/VMA Ratio Step1->Step2 Step3 Compare to Age-Adjusted Threshold Step2->Step3 Step4 Ratio Normal? Step3->Step4 Step5 Interference Likely Step4->Step5 Yes Step6 Result Suggests AADC Deficiency Step4->Step6 No Opt1 Optimize Mobile Phase pH/Composition Step5->Opt1 Opt2 Verify Sample Prep (e.g., derivatization) Opt1->Opt2 Opt3 Consider Column Re-equilibration/Change Opt2->Opt3 Opt3->Step1

Detailed Experimental Protocols

Protocol 1: Semi-Quantitative VLA/VMA Ratio Analysis by GC-MS

This protocol is adapted from the method used to establish the VLA/VMA ratio as a diagnostic marker [2].

Sample Preparation:

  • Acidify the urine sample.
  • Perform liquid-liquid extraction of the acidic compounds.
  • Derivatize the extract using a trimethylsilylation reagent to make the analytes volatile and suitable for GC-MS.

GC-MS Analysis:

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
  • Column: Standard non-polar or mid-polar GC column (e.g., HP-5MS).
  • Separation: Use a temperature gradient to achieve optimal separation of the trimethylsilylated derivatives of VLA and VMA.
  • Detection: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity. Use characteristic quantifier ions for VLA and VMA.

Data Analysis:

  • Integrate the peaks for VLA and VMA.
  • Using semi-quantitative results (mmol/mol creatinine), calculate the VLA/VMA ratio.
  • Interpretation: A mean VLA/VMA ratio of 23.16 (range 0.97–74.1) was found in AADC deficiency patients, compared to a mean ratio of 0.07 in non-deficient controls [2]. Always use age-adjusted thresholds.
Protocol 2: HPLC with Electrochemical Detection for Urine Metabolites

This method, useful for high-throughput screening, can be adapted for VLA and VMA [3].

Sample Preparation:

  • Apply a small volume of urine onto a filter-paper disc and dry it.
  • Punch out the disc and elute the metabolites with a suitable solvent. Intricate extraction and centrifugation are not required [3].

HPLC Analysis:

  • Instrument: HPLC system with a coulometric electrochemical detector.
  • Column: Reversed-phase column (e.g., C18).
  • Mobile Phase: Aqueous buffer (e.g., phosphate or acetate) mixed with an organic modifier like methanol or acetonitrile, optimized for pH and composition.
  • Detection: Use electrochemical detection, which offers high sensitivity for phenolic compounds like VLA and VMA.

Technical Support FAQs

Q1: Why is my VLA value within the normal range, but the clinician still suspects AADC deficiency? A1: This is a classic pitfall. The absolute VLA concentration can be subtly elevated and overlap with the normal range. Always calculate the VLA/VMA ratio. In AADC deficiency, VMA is typically very low, so the ratio will be dramatically elevated even if VLA alone does not seem critically high [2].

Q2: Are there any specific age-adjusted thresholds for the VLA/VMA ratio? A2: The study by Brennenstuhl et al. (2020) established that the VLA/VMA ratio is most reliable in young patients and decreases with age [2]. While the search results confirm that age-adjusted thresholds were developed, the specific numerical values for each age cohort are not provided in the excerpts. You would need to consult the full primary literature or established clinical laboratory guidelines for these precise, age-stratified reference ranges.

Q3: What is the most critical step in the GC-MS protocol to avoid interference? A3: The derivatization (trimethylsilylation) and subsequent chromatographic separation are critical. Ensure the derivatization is complete and the GC temperature program is well-optimized to achieve baseline separation of VLA from nearby interfering compounds present in the complex urine matrix [2].

References

vanillactic acid vs vanillylmandelic acid ratio diagnostic accuracy

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Key Data

For researchers looking to implement or validate these biomarkers, the following experimental details are critical.

1. Protocol for VLA/VMA Ratio Analysis A 2020 study established the VLA/VMA ratio as a robust diagnostic marker. The key experimental parameters are summarized below [1].

Experimental Aspect Description
Sample Type Human urine
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation Liquid-liquid extraction of acidified urine, followed by trimethylsilylation (derivatization) [1]
Data Analysis Semi-quantitative determination of VLA and VMA concentrations, followed by calculation of the VLA/VMA ratio.
Key Finding The mean VLA/VMA ratio was 23.16 (SD = 22.83) in 14 AADC-deficient patients versus 0.07 (SD = 0.37) in 10,095 controls.
Critical Note The ratio is age-dependent. The study established age-adjusted thresholds for reliable diagnosis, which are highest in young infants [1].

2. Comparison of VMA with Alternative Biomarkers While VMA is a classic biomarker, its diagnostic performance is surpassed by newer alternatives. A 2007 comparative study of 159 patients provides the following experimental data for diagnosing pheochromocytoma [2] [3].

Biomarker Tested Sensitivity (95% CI) Specificity (95% CI) Area Under the Curve (AUC)
Urinary Free Metanephrines 100% (86% - 100%) 94% (89% - 98%) 0.993
Urinary Catecholamines 84% (64% - 95%) 99% (96% - 100%) 0.919
Urinary VMA 72% (51% - 88%) 96% (91% - 98%) 0.846
Plasma Catecholamines 76% (53% - 92%) 88% (78% - 94%) 0.852

Biochemical Pathways and Diagnostic Logic

The diagnostic power of the VLA/VMA ratio stems from its position in the catecholamine synthesis pathway, which is blocked in AADC deficiency.

cluster_block AADC Deficiency Block L_Dopa L-Dopa Dopamine Dopamine L_Dopa->Dopamine AADC Enzyme VLA Vanillactic Acid (VLA) L_Dopa->VLA Accumulation Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Enzyme HVA Homovanillic Acid (HVA) Dopamine->HVA Breakdown VMA Vanillylmandelic Acid (VMA) Norepinephrine->VMA Breakdown

Diagram 1: The biochemical pathway showing how a block at the AADC enzyme step leads to the accumulation of VLA and a characteristic high VLA/VMA ratio.

For clinical context, the following diagram illustrates the standard diagnostic workflow for neuroblastoma using VMA, highlighting its role alongside other clinical tools.

Suspect Clinical Suspicion of Neuroblastoma UrineTest 24-hour Urine Collection for VMA/HVA Suspect->UrineTest Imaging Imaging (CT/MRI) Suspect->Imaging Biopsy Tissue Biopsy (Definitive Diagnosis) UrineTest->Biopsy Elevated VMA/HVA (Supporting Evidence) Monitor Monitor Treatment Response UrineTest->Monitor Track VMA/HVA levels Imaging->Biopsy Biopsy->Monitor

Diagram 2: The role of urinary VMA testing in the clinical workflow for diagnosing and monitoring neuroblastoma.

Key Takeaways for Researchers

  • The VLA/VMA ratio is a specialist's tool. Its diagnostic accuracy is exceptional but confined to a single, rare disorder (AADC deficiency). Its dependence on age is a critical factor for assay design [1].
  • VMA is a generalist with limitations. For its traditional uses, particularly in detecting pheochromocytoma, VMA has been superseded in sensitivity by tests for urinary free metanephrines or plasma-free metanephrines, which are now the recommended first-line tests [2] [4].
  • Methodology matters. The move toward LC-MS/MS for measuring these metabolites offers improved specificity and robustness by reducing interference, which is a known issue with older spectrophotometric and immunoassay methods [4] [5].

References

vanillactic acid comparison other AADC deficiency biomarkers

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of AADC Deficiency Biomarkers

Biomarker Sample Type Diagnostic Role & Performance Key Experimental Findings

| Vanillactic Acid (VLA) / Vanillylmandelic Acid (VMA) Ratio [1] | Urine | Reliable diagnostic marker; semi-quantitative analysis of the VLA/VMA ratio allows for accurate identification, especially in young patients [1]. | Mean VLA/VMA ratio:

  • AADC patients: 23.16 (SD=22.83, range 0.97-74.1)
  • Controls: 0.07 (SD=0.37, range 0.0-23.24)
  • Study: 14 patients vs. 10,095 controls [1] | | 3-O-Methyldopa (3-OMD) [2] | Serum / Dried Blood Spots | Excellent screening marker; (strongly) increased in all reported untreated patients [2]. | Reported in 34 patients; found to be (strongly) increased in all [2]. | | Prolactin [2] | Serum | Supportive diagnostic marker; often elevated but not definitive, as normal levels do not exclude AADC deficiency [2] [3]. | Increased in 34 out of 37 untreated patients; normal in 3 [2]. | | CSF Neurotransmitter Metabolites [2] [3] | Cerebrospinal Fluid (CSF) | Gold standard for diagnosis; reveals a characteristic profile that differentiates AADC deficiency from other similar disorders [3]. | Characteristic Profile:
  • Decreased: HVA, 5-HIAA, MHPG
  • Increased: 3-OMD, L-Dopa, 5-HTP
  • Normal: Pterins [2] [3] |

Experimental Protocols and Data Interpretation

For researchers, understanding the methodologies and contextual data is crucial for application.

  • Urine VLA and VMA Analysis [1]

    • Protocol: Urine samples are analyzed using gas chromatographic-mass spectrometric (GC-MS) separation after liquid-liquid extraction and trimethylsilylation.
    • Data Interpretation: The diagnostic power of individual VLA or VMA concentrations is low. The VLA/VMA ratio is the critical parameter. The ratio is age-dependent, and age-adjusted thresholds must be used for reliable diagnosis, as the ratio tends to decrease with age [1].
  • CSF Neurotransmitter Analysis [2] [3] [4]

    • Protocol: CSF obtained via lumbar puncture is analyzed, often using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or advanced platforms that use liquid chromatography-mass spectrometry (LC-MS) to measure multiple metabolites simultaneously [4] [5].
    • Data Interpretation: The pattern of increased neurotransmitter precursors (L-Dopa, 5-HTP, 3-OMD) alongside decreased metabolites (HVA, 5-HIAA) confirms the enzymatic block. Crucially, normal pterin levels are required to rule out BH4 metabolism defects [3].
  • Emerging Findings: A novel analytical platform also demonstrated that This compound is increased in the CSF of AADC deficiency patients, aligning with its elevation in urine and potentially serving as an additional CSF biomarker [4].

Biomarker Application in Research & Drug Development

For scientists in drug development, each biomarker offers distinct value across the research continuum, as illustrated below.

cluster_screening Pre-Clinical / Screening Phase cluster_diagnostic Clinical Trial: Diagnosis & Enrollment cluster_monitoring Clinical Trial: Efficacy Monitoring Start Biomarker Application Workflow Screening High-Throughput Screening Start->Screening Marker1 Primary Markers: • Dried Blood Spot 3-OMD • Urine VLA/VMA Ratio Screening->Marker1 Identifies at-risk populations Diagnostic Definitive Diagnosis Marker1->Diagnostic High value prompts confirmatory testing Marker2 Gold-Standard Confirmation: • CSF Neurotransmitter Profile • Genetic Testing (DDC) Diagnostic->Marker2 Confirms diagnosis for enrollment Monitoring Treatment Response Marker2->Monitoring Baseline established Marker3 Functional & Accessible Markers: • Serum Prolactin • Clinical Scales (e.g., motor function) • CSF HVA (for significant response) Monitoring->Marker3 Tracks biochemical & clinical change

Key Takeaways for Researchers

  • For Screening and Initial Triage: The urine VLA/VMA ratio and dried blood spot 3-OMD are the most promising minimally invasive biomarkers due to their high sensitivity and reliability in untreated patients [2] [1].
  • For Definitive Diagnosis: CSF analysis remains indispensable. It is the only method that provides the comprehensive metabolite profile needed to confirm AADC deficiency and rule out other neurotransmitter disorders [2] [3].
  • For Monitoring Treatment Efficacy: Serum prolactin is a practical and accessible marker for long-term monitoring, though its utility requires further standardization [2]. Note that CSF HVA may increase with treatments like levodopa or gene therapy, but this change does not always correlate with clinical improvement [2] [6].

References

vanillactic acid diagnostic sensitivity and specificity

Author: Smolecule Technical Support Team. Date: February 2026

Diagnostic Performance of the VLA/VMA Ratio

The table below summarizes the quantitative data from a 2023 study comparing a control group of 10,095 individuals to 14 patients with confirmed AADC deficiency [1].

Subject Group VLA (mmol/mol creatinine) VMA (mmol/mol creatinine) VLA/VMA Ratio
Non-AADC Controls (n=10,095) Mean: 0.3 (Range: 0–57.79) Mean: 5.59 (Range: 0.04–60.62) Mean: 0.07 (Range: 0.0–23.24)
AADC Deficient Patients (n=14) Mean: 10.24 (Range: 0.37–33.06) Mean: 0.45 (Range: 0.11–1.27) Mean: 23.16 (Range: 0.97–74.1)

The study concluded that while individual VLA and VMA concentrations do not allow for a reliable diagnosis, the VLA/VMA ratio is a robust parameter. The ratio is particularly effective in younger patients, and the study developed age-adjusted thresholds to improve accuracy [1].

Experimental Protocol for Detection

The diagnostic data in the key study was generated using a standard methodology in biochemical genetics, detailed below [1]:

  • Sample Preparation: Urine samples are acidified and subjected to liquid-liquid extraction using organic solvents like ethyl acetate to isolate the organic acids.
  • Derivatization: The extracted organic acid residue is chemically modified (silylated) using reagents like BSTFA or MSTFA to make them more volatile and suitable for gas chromatographic separation.
  • Analysis - Gas Chromatography-Mass Spectrometry (GC-MS):
    • Separation: The derivatized sample is injected into a gas chromatograph, where compounds are separated based on their volatility and interaction with the capillary column.
    • Detection & Quantification: The separated compounds exit the column and are analyzed by a mass spectrometer, which identifies them based on their unique mass-to-charge ratio and allows for semi-quantitative measurement.

This protocol aligns with the methods described for general organic acid analysis in clinical laboratories [2].

Clinical Workflow for Diagnosis

The following chart illustrates the role of VLA/VMA testing in the diagnostic pathway for AADC deficiency and related disorders:

Start Patient Presentation: Unexplained Neurological Symptoms (e.g., motor delay, oculogyric crises) Screen Urine Organic Acid Analysis by GC-MS Start->Screen VLAVMA Calculate VLA/VMA Ratio Screen->VLAVMA Decision Is VLA/VMA Ratio Elevated? VLAVMA->Decision Confirm Confirmatory Testing (Enzyme assay, genetic analysis) Decision->Confirm Yes ResultOther Investigate Other Causes (e.g., other neurotransmitter defects) Decision->ResultOther No ResultAADC Diagnosis: AADC Deficiency Confirm->ResultAADC

Interpretation and Key Considerations

For researchers and clinicians, the following points are critical:

  • A Marker, Not a Standalone Test: VLA, and particularly the VLA/VMA ratio, is a crucial biochemical marker that signals a potential diagnosis of AADC deficiency. It is not a standalone diagnostic test but is used within a broader diagnostic workflow [2] [1].
  • Clinical Context is Crucial: The diagnostic specificity of urine organic acid analysis can vary significantly based on the patient's clinical status (e.g., asymptomatic vs. acutely ill), diet, and catabolic state [2]. The VLA/VMA ratio is most reliable in young, symptomatic patients [1].
  • Gold Standard Confirmation: A definitive diagnosis of AADC deficiency requires confirmatory testing, such as enzyme activity measurement in plasma or DNA sequencing of the DDC gene [2] [1].

References

vanillactic acid VLA/VMA ratio validation study

Author: Smolecule Technical Support Team. Date: February 2026

VLA/VMA Ratio Performance Data

The following table consolidates the core quantitative findings from the 2020 validation study, which analyzed samples from 14 AADC-deficient patients and 10,095 controls [1].

Parameter AADC Deficient Patients (n=14) Non-AADC Deficient Controls (n=10,095)
Mean VLA Concentration 10.24 mmol/mol creatinine (SD=11.58) 0.3 mmol/mol creatinine (SD=1.18)
VLA Concentration Range 0.37 - 33.06 mmol/mol creatinine 0 - 57.79 mmol/mol creatinine
Mean VMA Concentration 0.45 mmol/mol creatinine (SD=0.29) 5.59 mmol/mol creatinine (SD=3.87)
VMA Concentration Range 0.11 - 1.27 mmol/mol creatinine 0.04 - 60.62 mmol/mol creatinine
Mean VLA/VMA Ratio 23.16 (SD=22.83) 0.07 (SD=0.37)
VLA/VMA Ratio Range 0.97 - 74.1 0.0 - 23.24

The study concluded that while individual VLA or VMA concentrations are not reliable for diagnosis, the VLA/VMA ratio is a robust diagnostic marker, especially in younger patients. The ratio decreases with age, so the study developed age-adjusted thresholds for clinical use [1].

Experimental Protocol Summary

The validation study used the following detailed methodology [1]:

  • Sample Type: Urine
  • Sample Preparation: Liquid-liquid extraction of acidified urine samples, followed by trimethylsilylation (derivatization).
  • Analysis Instrument: Gas chromatography coupled with mass spectrometry (GC-MS).
  • Data Analysis: Semi-quantitative determination of VLA and VMA concentrations, followed by calculation of the VLA/VMA ratio.

Biochemical Pathway & Experimental Workflow

The diagrams below illustrate the biochemical basis for the test and the key steps of the analytical protocol.

G cluster_pathway AADC Deficiency disrupts the pathway at this point cluster_workflow Experimental Workflow for VLA/VMA Ratio Analysis L_Dopa L-Dopa Dopamine Dopamine L_Dopa->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine HVA Homovanillic Acid (HVA) Dopamine->HVA VLA Vanillactic Acid (VLA) Dopamine->VLA Epinephrine Epinephrine Norepinephrine->Epinephrine VMA Vanillylmandelic Acid (VMA) Norepinephrine->VMA Epinephrine->VMA Start Urine Sample Step1 Acidification & Liquid-Liquid Extraction Start->Step1 Step2 Derivatization (Trimethylsilylation) Step1->Step2 Step3 GC-MS Separation and Analysis Step2->Step3 Step4 Semi-quantitative Measurement of VLA & VMA Step3->Step4 Step5 Calculate VLA/VMA Ratio Step4->Step5 End Diagnostic Result Step5->End

Key Diagnostic Context

  • Primary Clinical Use: The VLA/VMA ratio is a reliable diagnostic marker for Aromatic L-amino acid decarboxylase (AADC) deficiency, a rare primary neurotransmitter defect [1].
  • Comparison to Other Tests: Note that VMA testing is also used to screen for neural crest tumors like neuroblastoma. However, for diagnosing pheochromocytoma (another catecholamine-secreting tumor), metanephrines are now considered the analyte of choice rather than VMA, as they offer superior sensitivity and specificity [2] [3].

References

vanillactic acid AADC deficiency vs tyrosine hydroxylase deficiency

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance: VLA in AADC vs. TH Deficiency

Feature AADC Deficiency Tyrosine Hydroxylase (TH) Deficiency
Diagnostic Utility of VLA High; a key diagnostic "red flag" [1] Not Useful; no established role in diagnosis [1]
Typical Level in Urine Increased in 19 out of 20 untreated patients [1] Information not established or not applicable
Underlying Biochemical Cause Accumulation of L-DOPA, which is converted to VLA [1] [2] Dopamine precursor (L-DOPA) is not produced, thus VLA is not generated [3] [4]
Preferred Diagnostic Body Fluid Cerebrospinal Fluid (CSF) is most informative; VLA in urine is a promising peripheral marker [1] Cerebrospinal Fluid (CSF) [1] [4]

The distinct role of VLA stems from the underlying biochemistry of each disease, as illustrated in the simplified catecholamine synthesis pathway below.

biochemistry_pathway Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA  Conversion by Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine  Conversion by AADC Enzyme VLA VLA L_DOPA->VLA  Alternative Pathway TH Deficiency TH Deficiency Tyrosine -> L_DOPA Tyrosine -> L_DOPA TH Deficiency->Tyrosine -> L_DOPA AADC Deficiency AADC Deficiency L_DOPA -> Dopamine L_DOPA -> Dopamine AADC Deficiency->L_DOPA -> Dopamine

Diagram: Simplified Pathway of Catecholamine Synthesis and VLA Production. In TH deficiency, the block occurs early, preventing L-DOPA formation. In AADC deficiency, L-DOPA accumulates and is shunted to the alternative VLA production pathway [1] [2] [5].


Experimental Data and Measurement Protocols

For researchers, the methodology for detecting and quantifying VLA is crucial. The following workflow outlines a standard approach for urinary organic acid analysis, which is used to identify VLA.

experimental_workflow SampleCollection Sample Collection (Urine) SamplePrep Sample Preparation (Derivatization) SampleCollection->SamplePrep Analysis Instrumental Analysis (Gas Chromatography-Mass Spectrometry) SamplePrep->Analysis DataInterpretation Data Interpretation (Peak Identification & Quantification of VLA) Analysis->DataInterpretation

Diagram: General Workflow for Urinary VLA Analysis via GC-MS.

  • Sample Collection: A fresh urine sample is collected from the patient. Stability during storage is critical, and samples are typically frozen at -20°C or below if not analyzed immediately [1].
  • Sample Preparation: This involves extracting organic acids from the urine matrix and chemically modifying (derivatizing) them to make them volatile and suitable for gas chromatography. A common method uses MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to create trimethylsilyl derivatives [1].
  • Instrumental Analysis: The derivatized sample is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). In this process [1]:
    • The Gas Chromatograph separates the complex mixture of compounds in the urine.
    • The Mass Spectrometer then detects and identifies each separated compound based on its unique mass fragmentation pattern.
    • VLA is identified by its specific retention time and mass spectrum.
  • Data Interpretation: The peak corresponding to VLA is identified and quantified by comparing it to calibration standards. A significant elevation is indicative of AADC deficiency. It is often reported as a ratio to Vanillylmandelic Acid (VMA), another dopamine metabolite, which is typically low in AADC deficiency. An elevated VLA/VMA ratio is a highly reliable screening indicator [2].

Key Insights for Research and Development

  • VLA as a Screening Tool: The analysis of VLA in urine, especially the VLA/VMA ratio, is a reliable, non-invasive method to screen for AADC deficiency before conducting more invasive testing like a lumbar puncture for CSF analysis [2].
  • Monitoring Treatment: While VLA is diagnostically useful, studies suggest that routine follow-up measurements of monoamine metabolites in urine or blood to monitor treatment efficacy are generally not needed, as metabolite levels do not always correlate with clinical response [1].
  • TH Deficiency Diagnosis: For TH deficiency, diagnosis relies exclusively on CSF analysis showing low levels of HVA and 3-methoxy-4-hydroxyphenylglycol (MHPG), with normal levels of 5-HIAA, followed by confirmatory genetic testing of the TH gene [1] [4] [6]. Peripheral body fluids like urine are not useful for its diagnosis [1].

References

vanillactic acid semi-quantitative vs quantitative analysis

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Analytical Approaches

The table below summarizes the core differences between the semi-quantitative VLA/VMA ratio method and individual quantitative measurements for diagnosing AADC deficiency.

Feature Semi-Quantitative VLA/VMA Ratio Quantitative VLA Measurement
Primary Use Reliable diagnostic marker for AADC deficiency [1] General organic acid analysis; less reliable for AADC deficiency diagnosis [1]
Diagnostic Reliability High; allows for clear distinction between patients and controls [1] Low; VLA elevation can be subtle and easily missed [1]
Key Advantage Corrects for age-related and other physiological variations; provides a single, powerful diagnostic parameter [1] Provides an absolute concentration of a single metabolite
Reported Mean Values (AADC Patients) 23.16 (SD=22.83) [1] 10.24 mmol/mol creatinine (SD=11.58) [1]
Reported Mean Values (Controls) 0.07 (SD=0.37) [1] 0.3 mmol/mol creatinine (SD=1.18) [1]

Experimental Protocols

The following methodology is adapted from the 2020 study by Brennenstuhl et al., which established the VLA/VMA ratio protocol [1].

Sample Preparation and Analysis
  • Sample Collection: Urine samples are obtained from patients and controls.
  • Liquid-Liquid Extraction: The acidified urine samples undergo extraction using an organic solvent to isolate the acidic metabolites, including VLA and VMA.
  • Derivatization: The extracted acids are converted to trimethylsilyl (TMS) derivatives. This process, called trimethylsilylation, makes the compounds more volatile and suitable for gas chromatographic analysis.
  • Analysis: The derivatized samples are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection [1].
Semi-Quantitative Calculation

The concentrations of VLA and VMA are determined semi-quantitatively by comparing their signal responses to internal standards and normalized to creatinine levels to account for urine concentration. The crucial diagnostic step is calculating the ratio [1]: VLA/VMA Ratio = [VLA] / [VMA]

Biological Context and Signaling Pathway

To understand the clinical significance of VLA, it's helpful to see its role in the catecholamine biosynthesis pathway. The diagram below illustrates how a defect in the AADC enzyme leads to the accumulation of VLA and a decrease in VMA.

G Catecholamine Pathway in AADC Deficiency cluster_legend Key to Diagram L_Dopa L-Dopa AADC Aromatic L-Amino Acid Decarboxylase (AADC) L_Dopa->AADC Dopamine Dopamine VMA Vanillylmandelic Acid (VMA) Dopamine->VMA Major end metabolite AADC->Dopamine Normal pathway 3-Methoxytyrosine 3-Methoxytyrosine AADC->3-Methoxytyrosine Alternative pathway VLA Vanillactic Acid (VLA) 3-Methoxytyrosine->VLA Accumulates in AADC Deficiency Enzyme (Normal) Enzyme (Normal) Accumulating Metabolite Accumulating Metabolite Decreased Metabolite Decreased Metabolite

Key Insights for Professionals

  • Addressing a Diagnostic Challenge: While increased urinary VLA has long been associated with AADC deficiency, its elevation is often subtle. The VLA/VMA ratio is a more robust marker because it captures the metabolic imbalance—both the accumulation of VLA and the concurrent reduction in VMA due to the block in catecholamine synthesis [1].
  • Age-Dependent Thresholds: The study found that the VLA/VMA ratio decreases with age. Therefore, for the most reliable diagnosis, especially in young patients, the use of age-adjusted thresholds is recommended [1].
  • Historical Context: The analysis of VLA has also been explored as a potential marker for non-secreting neuroblastoma using quantitative methods like HPLC with electrochemical detection [2]. However, the recent evidence strongly supports its primary diagnostic utility in AADC deficiency via the semi-quantitative ratio method.

References

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Physical Description

Solid

XLogP3

0.1

Other CAS

2475-56-1

Wikipedia

Vanillactic acid

Dates

Last modified: 08-15-2023

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